molecular formula C14H13NO4S B2541009 (Biphenyl-4-sulfonylamino)-acetic acid

(Biphenyl-4-sulfonylamino)-acetic acid

Cat. No.: B2541009
M. Wt: 291.32 g/mol
InChI Key: ZIAFXLGSGMQYPL-UHFFFAOYSA-N
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Description

(Biphenyl-4-sulfonylamino)-acetic acid is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-phenylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAFXLGSGMQYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Biphenyl-4-sulfonylamino)-acetic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Chemical Structure, Properties, and Potential Therapeutic Applications of a Promising Biphenyl Sulfonamide Scaffold

Introduction

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to mimic carboxylic acids and engage in critical hydrogen bonding interactions with biological targets.[1] When incorporated into a biphenyl scaffold, a privileged structure in numerous approved therapeutics, the resulting biphenyl sulfonamide derivatives present a compelling chemical space for the development of novel therapeutic agents.[2][3] (Biphenyl-4-sulfonylamino)-acetic acid, also known as 2-((biphenyl-4-yl)sulfonamido)acetic acid or N-(biphenyl-4-ylsulfonyl)glycine, emerges as a noteworthy member of this class, embodying the key structural features that underpin the therapeutic potential of these compounds.

This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It delves into the molecule's chemical architecture, physicochemical properties, a representative synthetic protocol, and its emerging role as a modulator of key biological pathways, particularly in the context of inflammation and enzymatic inhibition.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central biphenyl moiety, which provides a rigid and lipophilic core. Attached to one of the phenyl rings is a sulfonamide linker, which in turn is connected to an acetic acid group. This unique combination of functional groups dictates its chemical behavior and biological activity.

The IUPAC name for this compound is 2-{[1,1'-biphenyl]-4-sulfonamido}acetic acid.[4] Its chemical structure is depicted below:

this compound 2D structure

Figure 1: 2D Chemical Structure of this compound.

A summary of its key physicochemical properties is presented in the table below. It is important to note that much of the publicly available data is computationally predicted, with limited experimentally determined values in the literature.

PropertyValueSource
CAS Number 107491-28-1[4]
Molecular Formula C₁₄H₁₃NO₄S[4]
Molecular Weight 291.32 g/mol [4]
LogP (Predicted) 1.93[4]
pKa (Predicted) 3.47 ± 0.10[5]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]
Melting Point Not available
Solubility Not available

The predicted pKa suggests that the carboxylic acid moiety will be deprotonated at physiological pH, rendering the molecule anionic. This property is crucial for its potential interactions with biological targets and for its pharmacokinetic profile. The predicted LogP value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Synthesis and Characterization

Synthesis_Workflow cluster_0 Step 1: Preparation of Biphenyl-4-sulfonyl chloride cluster_1 Step 2: Sulfonylation of Glycine Biphenyl Biphenyl SulfonylChloride Biphenyl-4-sulfonyl chloride Biphenyl->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride FinalProduct This compound SulfonylChloride->FinalProduct Schotten-Baumann Reaction Glycine Glycine Glycine->FinalProduct Base Aqueous Base (e.g., NaOH) Base->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative example based on standard organic synthesis techniques.[6][7][8]

Step 1: Synthesis of Biphenyl-4-sulfonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add biphenyl to a suitable solvent such as chloroform or dichloromethane. Cool the mixture in an ice bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C. The molar ratio of chlorosulfonic acid to biphenyl should be carefully controlled to favor monosulfonation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice. The biphenyl-4-sulfonyl chloride will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used directly in the next step or recrystallized from a suitable solvent if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, dissolve glycine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to form the corresponding glycinate salt. Cool the solution in an ice bath.

  • Schotten-Baumann Reaction: To the cold glycinate solution, add a solution of biphenyl-4-sulfonyl chloride in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) dropwise with vigorous stirring. Maintain the pH of the aqueous layer in the basic range (pH 8-10) by the periodic addition of the base solution.

  • Reaction Monitoring: Continue stirring the biphasic mixture for several hours at room temperature. Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Workup: Separate the aqueous and organic layers. Wash the organic layer with water. Acidify the combined aqueous layers with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The desired product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the biphenyl group, the methylene protons of the acetic acid moiety, and the N-H proton of the sulfonamide. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR spectroscopy will show signals for the carbon atoms in the biphenyl rings, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (symmetric and asymmetric) of the sulfonyl group, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.

Biological Activity and Mechanism of Action

The biphenyl sulfonamide scaffold is a recurring motif in compounds with diverse biological activities. While specific in-depth studies on this compound are limited, the broader class of related compounds has shown significant promise in several therapeutic areas.

Inhibition of the NLRP3 Inflammasome

Recent research has highlighted the potential of biphenyl-sulfonamide derivatives as potent inhibitors of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions.

Several studies have demonstrated that biphenyl-sulfonamide analogues can effectively inhibit the activation of the NLRP3 inflammasome. For instance, a representative compound from this class, H28, was identified as a potent and specific NLRP3 inflammasome inhibitor with an IC₅₀ value of 0.57 μM.[4] Mechanistic studies revealed that this compound directly binds to the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex.[4] This suggests that this compound, sharing the core biphenyl-sulfonamide structure, may also exhibit similar inhibitory activity against the NLRP3 inflammasome.

NLRP3_Inhibition cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Oligomerization ASC ASC ASC->NLRP3_active Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->NLRP3_active Caspase1 Active Caspase-1 NLRP3_active->Caspase1 Cleavage IL1b Mature IL-1β Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Inhibitor (Biphenyl-4-sulfonylamino)- acetic acid Inhibitor->NLRP3_inactive Binds to NLRP3, prevents activation and assembly

Caption: Proposed mechanism of NLRP3 inflammasome inhibition.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets.

Derivatives of biphenyl-sulfonamides have been investigated as inhibitors of different carbonic anhydrase isoforms. For example, a series of 1,1'-biphenyl-4-sulfonamides were identified as potent and selective inhibitors of carbonic anhydrase XIV (CA XIV), an isoform implicated in neurological disorders and certain retinopathies. This suggests that this compound could also exhibit inhibitory activity against specific CA isoforms. Further enzymatic assays would be required to determine its potency and selectivity profile against the various human CAs.

Conclusion and Future Directions

This compound represents a compelling molecular scaffold for the development of novel therapeutic agents. Its chemical structure, combining the privileged biphenyl moiety with a versatile sulfonamide linker and a carboxylic acid group, provides a solid foundation for engaging with a variety of biological targets. The potential for this class of compounds to act as inhibitors of the NLRP3 inflammasome and carbonic anhydrases opens up exciting avenues for the treatment of inflammatory diseases, neurological disorders, and other conditions.

Future research should focus on obtaining experimentally validated physicochemical data for this compound to build a more complete profile of the molecule. The development and optimization of a robust and scalable synthetic route will be crucial for its further investigation. Furthermore, comprehensive biological evaluation, including in vitro and in vivo studies, is necessary to elucidate its precise mechanism of action, determine its potency and selectivity against specific targets, and assess its therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation biphenyl sulfonamide-based drugs with improved efficacy and safety profiles.

References

  • Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 146, 107263. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Arora, K. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. [Link]

  • The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). [Link]

  • Organic Syntheses. (1921). Phenylacetic Acid. Org. Synth., 1, 436. [Link]

  • Google Patents. (2012). Synthetic method of biphenylacetic acid. CN102432457A.
  • ResearchGate. (2023). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]

  • Google Patents. (1986).
  • ResearchGate. (2019). Synthesis of biphenyl acetic acids. [Link]

  • Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... [Link]

  • PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. J Med Chem., 59(17), 7991-8009. [Link]

  • CrystEngComm. (2023). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm, 25(4), 548-558. [Link]

  • Royal Society of Chemistry. Determining the pKa's of glycine. [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv., 13, 19131-19177. [Link]

  • Rsc.org. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • University of Massachusetts Boston. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Adv., 11, 29334-29359. [Link]

Sources

The Therapeutic Potential of (Biphenyl-4-sulfonylamino)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Biphenyl-4-sulfonylamino)-acetic acid and its derivatives represent a compelling class of small molecules with significant therapeutic potential, primarily as inhibitors of the enzyme Aldose Reductase (ALR2). This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which induces osmotic stress and oxidative damage in various tissues. This process is a key pathogenic driver of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. This guide provides a comprehensive overview of the mechanism of action, synthesis, structure-activity relationships, and preclinical evidence supporting the development of these compounds. We detail key experimental protocols for their evaluation and explore future directions for this promising therapeutic class.

Introduction: The Rationale for Targeting the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-diabetic, and anticancer properties.[2][3] The structural rigidity and lipophilicity of the biphenyl core allow for effective interaction with biological targets. When combined with a sulfonylamino-acetic acid side chain, this scaffold has been shown to be particularly effective in targeting enzymes involved in metabolic pathways.

This guide focuses specifically on this compound derivatives, a class that has emerged as potent and selective inhibitors of Aldose Reductase (ALR2).[4][5] Unlike many non-steroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid group associated with gastrointestinal toxicity, the strategic design of these derivatives aims to optimize therapeutic efficacy while mitigating off-target effects.[3][6][7] The exploration of this chemical space is driven by the urgent need for effective therapies to prevent or ameliorate the debilitating long-term complications of diabetes mellitus.[4]

Core Therapeutic Target: Aldose Reductase (ALR2) and the Polyol Pathway

The primary molecular target for this class of compounds is Aldose Reductase (ALR2, EC 1.1.1.21), a cytosolic, NADPH-dependent oxidoreductase.[5][8]

Mechanism of Action: In normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway.[5]

  • Glucose to Sorbitol: ALR2 catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process.[4]

  • Sorbitol to Fructose: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH).[4]

The pathogenesis arises from the accumulation of sorbitol, which is a poorly membrane-permeable polyol. This leads to intracellular osmotic stress, cellular damage, and an increase in the NADH/NAD+ ratio, contributing to a state of reductive stress. Furthermore, the depletion of NADPH compromises the cell's antioxidant defense system, particularly the glutathione reductase cycle, rendering tissues more susceptible to oxidative damage.[5] this compound derivatives act as competitive or uncompetitive inhibitors of ALR2, binding to the enzyme's active site and preventing the conversion of glucose to sorbitol.[8] This action directly mitigates the initial step of the pathogenic cascade.

G cluster_pathway Polyol Pathway (Hyperglycemia) cluster_complications Pathogenic Consequences cluster_intervention Therapeutic Intervention Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) OsmoticStress Intracellular Osmotic Stress Sorbitol->OsmoticStress Accumulation NADPH NADPH NADP NADP NADPH->NADP Cofactor Depletion OxidativeStress Oxidative Stress NADPH->OxidativeStress Depletion Impairs Antioxidant Defense DiabeticComplications Diabetic Complications (Neuropathy, Nephropathy, Retinopathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications Inhibitor (Biphenyl-4-sulfonylamino) -acetic acid derivatives Inhibitor->Glucose Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound derivatives.

Chemical Synthesis & Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives is typically achieved through straightforward and established chemical methods.

General Synthesis Route: A common synthetic strategy involves the condensation of a biphenyl sulfonyl chloride with an appropriate amino acid (or its ester), often under basic conditions. The biphenyl sulfonyl chloride precursor can be synthesized from biphenyl via chlorosulfonation.

G Biphenyl Biphenyl SulfonylChloride 4-Biphenyl Sulfonyl Chloride Biphenyl->SulfonylChloride Chlorosulfonation Derivative (Biphenyl-4-sulfonylamino) -acetic acid Derivative SulfonylChloride->Derivative Condensation (Base) AminoAcid Amino Acid (e.g., Glycine) AminoAcid->Derivative Condensation (Base)

Caption: High-level workflow for the synthesis of target derivatives.

Structure-Activity Relationship (SAR) Insights: The potency and selectivity of these derivatives are highly dependent on the substitution patterns on the biphenyl rings and the nature of the amino acid moiety.

  • Biphenyl Core: Substitutions on the biphenyl rings can modulate lipophilicity and interactions with specific pockets within the ALR2 active site. Electron-withdrawing or donating groups can influence the electronic properties and binding affinity.

  • Sulfonamide Linker: The sulfonamide group is a critical zinc-binding group (ZBG) that chelates with the Zn2+ ion in the active site of metalloenzymes, a feature also observed in inhibitors for matrix metalloproteinases and carbonic anhydrases.[9][10]

  • Acetic Acid Moiety: The carboxylic acid group is crucial for interacting with a key cationic residue (e.g., Lysine or Arginine) in the enzyme's active site, anchoring the inhibitor.[4] This interaction is a hallmark of many acetic acid-based ALR2 inhibitors like Zopolrestat and Epalrestat.[4][5]

Therapeutic Applications & Preclinical Evidence

Primary Indication: Diabetic Complications

The most significant therapeutic potential for this compound derivatives lies in the prevention and treatment of chronic diabetic complications. By inhibiting ALR2, these compounds directly target the underlying mechanism of sorbitol-induced cellular damage. Acetic acid derivatives, as a class, are well-established ALR2 inhibitors, with some reaching clinical trials.[4][11] Preclinical studies on related compounds have demonstrated efficacy in animal models of diabetes, showing improvements in nerve conduction velocity (neuropathy), reduction in proteinuria (nephropathy), and prevention of cataract formation.[5]

Other Potential Applications

While the primary focus is on ALR2, the biphenyl-sulfonylamino scaffold has shown activity against other targets, suggesting broader therapeutic potential.

  • Anti-inflammatory and Analgesic Effects: Biphenyl acetic acid itself is known to have anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][7][12] While the sulfonylamino modification shifts the primary target to ALR2, some residual anti-inflammatory activity may contribute to the overall therapeutic profile, particularly in diabetic neuropathy, which has an inflammatory component.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological processes.[9] Certain biphenyl sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of CA isozymes, some of which are implicated in cancer (hCA-IX, hCA-XII).[9]

  • FFA1 Agonism for Type 2 Diabetes: Phenylsulfonyl acetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), an attractive target for type 2 diabetes that mediates glucose-stimulated insulin secretion.[13] One study led to the discovery of a derivative that improved glucose tolerance in diabetic models without the risk of hypoglycemia or liver toxicity.[13]

Table 1: Summary of Therapeutic Targets and Potential Indications

Target Enzyme/ReceptorTherapeutic IndicationKey Structural MoietySupporting Evidence
Aldose Reductase (ALR2) Diabetic Complications Acetic Acid, SulfonamidePotent IC50 values, selectivity over ALR1, mechanism well-established.[4][5][8]
Free Fatty Acid Receptor 1 (FFA1)Type 2 DiabetesPhenylsulfonyl Acetic AcidDemonstrated glucose tolerance improvement in in vivo models.[13]
Carbonic Anhydrases (CA-II, IX, XII)Cancer, GlaucomaSulfonamidePotent inhibition of various CA isozymes.[9]
Cyclooxygenase (COX)Inflammation, PainBiphenyl Acetic AcidGeneral activity of the broader structural class.[2][7]
Matrix Metalloproteinase-2 (MMP-2)Leukemia (CML)BiphenylsulfonamideInhibition of MMP-2 and antileukemic efficacy in cell lines.[10]

Key Experimental Protocols

Reproducible and robust assays are critical for the evaluation of these derivatives. The following are detailed protocols for essential in vitro and in vivo experiments.

Protocol: In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against ALR2 by monitoring the consumption of NADPH.

Principle: ALR2 activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is measured in the presence and absence of the inhibitor.

Materials:

  • Recombinant human or rat ALR2

  • NADPH

  • DL-Glyceraldehyde (Substrate)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.2)

  • Test Compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH (e.g., 10 mM) in buffer.

    • Prepare a stock solution of DL-Glyceraldehyde (e.g., 1 M) in buffer.

    • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • In each well of the 96-well plate, add the following in order:

      • 150 µL of Sodium Phosphate Buffer

      • 20 µL of NADPH solution (final concentration ~100-150 µM)

      • 10 µL of test compound dilution (or DMSO for control wells)

      • 10 µL of ALR2 enzyme solution

    • Mix and incubate the plate at room temperature for 5 minutes.

  • Initiate Reaction:

    • Add 10 µL of DL-Glyceraldehyde substrate (final concentration ~10 mM) to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start prep Prepare Reagents (Buffer, NADPH, Substrate, Test Compounds) start->prep plate Add Buffer, NADPH, Compound, and ALR2 to 96-well plate prep->plate incubate Incubate 5 min at Room Temp plate->incubate initiate Initiate Reaction with Substrate (DL-Glyceraldehyde) incubate->initiate read Measure Absorbance Decrease at 340 nm (Kinetic Read) initiate->read analyze Calculate Reaction Velocity and % Inhibition read->analyze plot Plot Dose-Response Curve Determine IC50 analyze->plot end End plot->end

Caption: Experimental workflow for the in vitro ALR2 inhibition assay.
Protocol: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol evaluates the ability of a test compound to improve glucose handling in a diabetic animal model, a key functional outcome for an anti-diabetic agent.[13]

Principle: After an overnight fast, diabetic animals are given an oral glucose challenge. Blood glucose levels are monitored over time. An effective therapeutic agent will reduce the peak glucose excursion and/or hasten the return to baseline levels.

Materials:

  • Diabetic mice (e.g., db/db mice or streptozotocin-induced diabetic mice)

  • Test Compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week.

    • Randomly assign animals to treatment groups (e.g., Vehicle, Test Compound, Positive Control).

  • Fasting:

    • Fast the animals overnight (approx. 12-16 hours) with free access to water.

  • Compound Administration:

    • Record the body weight of each animal.

    • Administer the test compound or vehicle via oral gavage at a predetermined dose. Typically, this is done 30-60 minutes before the glucose challenge.

  • Baseline Blood Glucose:

    • Just before the glucose challenge, measure the baseline blood glucose (t=0 min) from a tail snip.

  • Glucose Challenge:

    • Administer the glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at specific time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis:

    • Plot the mean blood glucose concentration vs. time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC and glucose levels at each time point between the treatment groups. A significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[13]

Challenges and Future Directions

Despite their promise, the development of this compound derivatives faces challenges that present opportunities for future research.

  • Selectivity: A critical challenge for ALR2 inhibitors is achieving high selectivity over the closely related enzyme Aldehyde Reductase (ALR1).[4] ALR1 plays a vital role in detoxifying reactive aldehydes generated during oxidative stress.[5] Inhibition of ALR1 can lead to unwanted side effects. Future drug design efforts must focus on exploiting the subtle structural differences between the ALR1 and ALR2 active sites to enhance selectivity.

  • Bioavailability: The carboxylic acid moiety, while crucial for activity, can lead to high protein binding in vivo and limit oral bioavailability.[4] Prodrug strategies, such as esterification, could be explored to mask the carboxylic acid group and improve pharmacokinetic properties.[6]

  • Multifunctional Ligands: Designing single molecules that can modulate multiple targets is an emerging paradigm. Given the link between ALR2, oxidative stress, and inflammation, future derivatives could be designed to possess both ALR2 inhibitory and direct antioxidant or anti-inflammatory properties, potentially leading to synergistic therapeutic effects.[14]

Conclusion

This compound derivatives are a highly promising class of compounds for the treatment of diabetic complications and potentially other metabolic and inflammatory diseases. Their primary mechanism, the inhibition of Aldose Reductase, is a well-validated therapeutic strategy. The chemical scaffold is synthetically tractable and amenable to optimization for improved potency, selectivity, and pharmacokinetic properties. The comprehensive preclinical data and established evaluation protocols provide a solid foundation for advancing these molecules through the drug development pipeline. Continued research focusing on enhancing selectivity and exploring multifunctional designs will be crucial in unlocking the full therapeutic potential of this important chemical class.

References

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The Biphenyl Sulfonamide Acetic Acid Scaffold: A Technical Guide to Structure-Activity Relationships for EP3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting the EP3 Receptor

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) has emerged as a critical target in contemporary drug discovery. As a G-protein coupled receptor (GPCR), its activation initiates a cascade of intracellular events, notably the inhibition of adenylyl cyclase, which leads to decreased levels of cyclic adenosine monophosphate (cAMP).[1] This signaling pathway is implicated in a diverse range of physiological and pathological processes, including inflammation, pain, and platelet aggregation.[2] Consequently, the development of potent and selective EP3 receptor antagonists represents a promising therapeutic strategy for conditions such as atherothrombosis, certain inflammatory disorders, and potentially type 2 diabetes.[2]

Among the various chemical scaffolds investigated for EP3 antagonism, the biphenyl sulfonamide acetic acid framework has garnered significant attention. These compounds feature a biphenyl core, which provides a rigid and tunable platform for exploring structure-activity relationships (SAR), linked via a sulfonamide to an acetic acid moiety or a bioisosteric equivalent. This guide provides an in-depth technical analysis of the SAR of biphenyl sulfonamide acetic acids as EP3 receptor antagonists, detailing the causal relationships behind experimental design, providing validated experimental protocols, and summarizing key data to inform future drug development efforts.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of biphenyl sulfonamide acetic acids is profoundly influenced by substitutions on the biphenyl rings, the nature of the sulfonamide linker, and modifications to the acidic terminus. The acylsulfonamide group is often utilized as a bioisostere for the carboxylic acid, a common feature in many prostaglandin receptor ligands.[2][3]

The Biphenyl Core: A Scaffold for Potency and Selectivity

The biphenyl moiety serves as a crucial anchor for interaction with the EP3 receptor. Modifications to both phenyl rings have been shown to significantly impact binding affinity and functional potency. Systematic exploration of this region is a cornerstone of optimizing lead compounds.

Substituents on the biphenyl rings can dramatically alter the electronic and steric properties of the molecule, thereby influencing receptor binding. For instance, the introduction of electron-withdrawing groups, such as halogens, at specific positions can enhance potency. This is exemplified in the development of various EP3 antagonists where chloro- and fluoro-substitutions are common.[1]

The Sulfonamide Linker: More Than Just a Connection

The sulfonamide group is not merely a passive linker but plays an active role in orienting the biphenyl and acidic moieties within the receptor's binding pocket. The nitrogen of the sulfonamide can be a key hydrogen bond donor or acceptor, and its immediate chemical environment is critical for activity.

The Acetic Acid Moiety and its Bioisosteres: The Key to Interaction

The acidic functional group, be it a carboxylic acid or an acylsulfonamide, is a critical pharmacophoric element, likely mimicking the carboxylic acid of the endogenous ligand, PGE2. The acidity and spatial orientation of this group are paramount for potent antagonism. The use of an acylsulfonamide can offer advantages in terms of metabolic stability and pharmacokinetic profile.[3]

A systematic study of 7-alkylidenyltetrahydroindazole-based acylsulfonamides provides valuable insights into the SAR of the broader class of compounds. The data presented in the table below, adapted from a study on potent EP3 antagonists, illustrates the impact of modifying the R² group of the acylsulfonamide on binding affinity (Ki) and functional antagonism (IC50).[1]

CompoundR² GrouphEP3 Ki (nM)cAMP IC50 (nM)
7 4-chlorophenyl412
11 4-methoxyphenyl1029
12 2-methoxyphenyl62114
13 2-methoxy-5-chlorophenyl38
15 Benzothiophen-2-yl513
16 Thiazol-2-yl1219
26 3-chloro-4-methoxyphenyl318

Table 1: SAR data for a series of 7-alkylidenyltetrahydroindazole-based acylsulfonamide EP3 antagonists, demonstrating the impact of R² substitutions on human EP3 receptor binding affinity (Ki) and functional antagonism in a cAMP assay (IC50). Data extracted from reference[1].

The data clearly indicate that subtle changes to the electronics and sterics of the terminal aryl/heteroaryl ring of the acylsulfonamide have a profound effect on potency. For example, the shift of a methoxy group from the 4-position to the 2-position on the phenyl ring (compound 11 vs. 12 ) results in a significant loss of activity.[1] However, the addition of a chloro group to the 2-methoxyphenyl ring (compound 13 ) restores and even slightly improves potency compared to the initial lead compound 7 .[1] This highlights the intricate nature of the ligand-receptor interactions and the importance of fine-tuning substituent patterns. The replacement of the phenyl ring with various heterocycles also demonstrates that a range of bioisosteric replacements are tolerated, with benzothiophene and thiazole moieties yielding potent compounds.[1]

SAR_Biphenyl_Sulfonamide_Acetic_Acids cluster_scaffold Core Scaffold cluster_biphenyl Biphenyl Rings (R1) cluster_sulfonamide Sulfonamide Linker cluster_acid Acetic Acid Moiety (R2) cluster_activity Biological Activity Scaffold Biphenyl-SO2-NH-CO-CH2-COOH Activity Potency (IC50/Ki) Selectivity Pharmacokinetics Scaffold->Activity Determines Biphenyl_Mod Substitutions (Halogens, Alkyl, etc.) Biphenyl_Mod->Scaffold Impacts Potency & Selectivity Sulfonamide_Mod N-Alkylation/Arylation Sulfonamide_Mod->Scaffold Modulates Orientation Acid_Mod Bioisosteric Replacement (e.g., Acylsulfonamide) Acid_Mod->Scaffold Crucial for Binding

Key SAR determinants for biphenyl sulfonamide acetic acids.

Experimental Protocols: A Foundation for Discovery

The reliable evaluation of novel biphenyl sulfonamide acetic acids hinges on robust and reproducible experimental protocols. This section details the synthesis of the core scaffold and the key biological assays for determining EP3 receptor antagonism.

Synthesis of the Biphenyl Sulfonamide Acetic Acid Scaffold

The synthesis of biphenyl sulfonamide acetic acids typically involves a multi-step sequence. A generalizable approach is outlined below, which can be adapted for the synthesis of various analogs.

Synthesis_Workflow Start Substituted Biphenyl Step1 Chlorosulfonylation Start->Step1 Intermediate1 Biphenyl Sulfonyl Chloride Step1->Intermediate1 Step2 Sulfonamide Formation Intermediate1->Step2 Intermediate2 Biphenyl Sulfonamide Step2->Intermediate2 Step3 Coupling with Acetic Acid Derivative Intermediate2->Step3 Final_Product Biphenyl Sulfonamide Acetic Acid Step3->Final_Product

General synthetic workflow for biphenyl sulfonamide acetic acids.

Step 1: Synthesis of Biphenyl Sulfonyl Chloride

  • To a solution of the appropriately substituted biphenyl in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the biphenyl sulfonyl chloride.

Step 2: Formation of the Sulfonamide

  • Dissolve the biphenyl sulfonyl chloride in a suitable solvent such as pyridine or dichloromethane.

  • Add the desired amine (e.g., glycine methyl ester hydrochloride in the presence of a base like triethylamine) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Step 3: Hydrolysis to the Acetic Acid

  • Dissolve the sulfonamide ester in a mixture of tetrahydrofuran and water.

  • Add a base, such as lithium hydroxide, and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the final product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield the final biphenyl sulfonamide acetic acid.

Note: For the synthesis of acylsulfonamide bioisosteres, the amine in Step 2 would be replaced with a suitable sulfonamide, and the final coupling would be achieved using a coupling agent like 1,1'-carbonyldiimidazole (CDI).[4]

Biological Evaluation: Quantifying EP3 Receptor Antagonism

The characterization of novel compounds requires robust in vitro assays to determine their affinity for the EP3 receptor and their functional ability to antagonize its signaling.

Biological_Assay_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Binding_Assay Radioligand Displacement (e.g., [3H]PGE2) Binding_Result Ki Determination Binding_Assay->Binding_Result Functional_Assay cAMP Inhibition Assay (in EP3-expressing cells) Functional_Result IC50 Determination Functional_Assay->Functional_Result Test_Compound Biphenyl Sulfonamide Acetic Acid Derivative Test_Compound->Binding_Assay Test_Compound->Functional_Assay

Workflow for the biological evaluation of EP3 antagonists.

Protocol 1: EP3 Receptor Binding Assay

This assay determines the affinity of a test compound for the EP3 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human EP3 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (e.g., [³H]PGE₂), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the EP3 receptor.

  • Cell Culture: Culture a cell line stably expressing the human EP3 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a known EP3 agonist (e.g., sulprostone) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP production.

Therapeutic Implications and Future Perspectives

The development of biphenyl sulfonamide acetic acids as EP3 antagonists has shown considerable therapeutic promise, particularly in the context of antiplatelet therapy. The compound DG-041 is a notable example that has progressed to Phase II clinical trials for the prevention of atherothrombosis. The rationale behind targeting EP3 for this indication is that while it potentiates platelet aggregation in the pro-inflammatory environment of an atherosclerotic plaque, it is not essential for normal hemostasis. This suggests that an EP3 antagonist could offer a safer antiplatelet therapy with a reduced risk of bleeding compared to current standards of care.

Future research in this area will likely focus on several key aspects:

  • Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for developing orally bioavailable drugs with favorable dosing regimens.

  • Enhancing Selectivity: While many potent EP3 antagonists have been developed, ensuring high selectivity against other prostanoid receptors (EP1, EP2, EP4, etc.) is essential to minimize off-target effects.

  • Exploring New Therapeutic Areas: Given the widespread expression and diverse functions of the EP3 receptor, there is potential for applying these antagonists to other diseases, such as chronic inflammation, certain cancers, and metabolic disorders.

The biphenyl sulfonamide acetic acid scaffold has proven to be a versatile and fruitful starting point for the discovery of potent and selective EP3 receptor antagonists. The in-depth understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, will continue to drive the development of novel therapeutics targeting this important receptor.

References

  • Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. ACS Medicinal Chemistry Letters. [Link]

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The Sulfonylamino Acetic Acid Scaffold: A Journey from Antibacterial Pioneer to a Privileged Motif in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide functional group, first introduced to medicine in the form of the antibacterial prodrug Prontosil, has undergone a remarkable evolution. Initially celebrated for heralding the age of chemotherapy, its structural framework has proven to be a uniquely versatile and "privileged" scaffold in medicinal chemistry. This technical guide delves into the history and discovery of a specific, highly valuable adaptation: the sulfonylamino acetic acid scaffold. We will trace the journey from the foundational discoveries of the early 20th century to the modern rationale for its use as a key bioisostere of carboxylic acids. This guide provides an in-depth exploration of the synthetic methodologies used to create these structures, a detailed analysis of their structure-activity relationships (SAR), and compelling case studies of their application in developing potent inhibitors for critical therapeutic targets, including matrix metalloproteinases and integrins. Detailed experimental protocols, quantitative data tables, and explanatory diagrams are provided to offer researchers and drug development professionals a comprehensive resource on this enduring and impactful chemical scaffold.

Introduction: The Genesis of a Privileged Scaffold

The story of the sulfonylamino acetic acid scaffold begins with the broader history of sulfonamides, a class of compounds that revolutionized medicine.[1] The journey started in the 1930s at the laboratories of Bayer AG, where researchers, guided by the belief that coal-tar dyes could selectively target bacteria, synthesized a red dye named Prontosil.[2] In 1935, Gerhard Domagk demonstrated its remarkable ability to cure streptococcal infections in mice, a discovery that would later earn him a Nobel Prize and mark the dawn of the antibacterial era.[2]

It was soon discovered by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to the active, colorless compound sulfanilamide. This simpler molecule became the template for thousands of derivatives, establishing the sulfonamide as a cornerstone of medicinal chemistry.[2] While their initial fame came from antibacterial action, the true legacy of the sulfonamide group is its adaptability. It has since been incorporated into drugs for a vast range of diseases, including diuretics, antidiabetic agents, and anticancer therapies, earning it the status of a "privileged scaffold."[2][3]

This guide focuses on a specific and highly strategic evolution of this scaffold: the sulfonylamino acetic acid moiety. The incorporation of the acetic acid group is not arbitrary; it represents a sophisticated drug design strategy known as bioisosterism. Acylsulfonamides are frequently designed as isosteres of carboxylic acids, mimicking their function while often providing superior pharmacokinetic and pharmacodynamic properties.[4][5] By exploring this specific scaffold, we can understand a key chapter in the ongoing story of rational drug design.

Chapter 1: Early Discoveries and Historical Context

The initial breakthrough of Prontosil was rooted in its ability to selectively inhibit bacterial growth without harming the host. The mechanism was elucidated to be the competitive inhibition of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid. Sulfanilamide, the active metabolite, bears a strong structural resemblance to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By blocking this enzyme, sulfonamides halt bacterial DNA replication and cell division, acting as bacteriostatic agents.[2] Humans are unaffected because they acquire folic acid from their diet, not through synthesis.[2]

The success of the first-generation sulfa drugs triggered an explosion of research, leading to the synthesis of over 5,400 derivatives by 1945.[2] This work established early structure-activity relationships and demonstrated that modifying the sulfonamide group could dramatically alter a compound's potency, spectrum of activity, and pharmacokinetic profile. This vast body of work laid the groundwork for the transition of sulfonamides from being solely antibacterial agents to becoming a versatile scaffold for targeting a multitude of proteins in the human body.

Chapter 2: The Advent of the Acetic Acid Moiety: A Lesson in Bioisosterism

The carboxylic acid functional group is a common feature in biologically active molecules, often acting as a key pharmacophore that interacts with receptors through hydrogen bonding or ionic interactions. However, its presence can also introduce liabilities, such as rapid metabolism, poor membrane permeability due to its high polarity, and potential toxicity.[6][7][8] Medicinal chemists often turn to bioisosteric replacement to mitigate these issues while preserving biological activity.[9]

The sulfonylamino acetic acid scaffold is a prime example of a non-classical bioisostere for a carboxylic acid. The N-acylsulfonamide group (of which the sulfonylamino acetic acid is a specific type) shares key electronic and steric properties with the carboxylate group but offers distinct advantages:

  • Modulated Acidity: The sulfonamide proton is considerably weaker (pKa ~9–10) than a carboxylic acid proton (pKa ~4–5).[9] This change can profoundly impact a molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and receptor binding interactions.

  • Increased Lipophilicity: Replacing a polar carboxylate with the sulfonylamino acetic acid moiety can increase a compound's lipophilicity, potentially enhancing its ability to cross biological membranes and improving oral bioavailability.[9]

  • Metabolic Stability: Carboxylic acids are often susceptible to metabolic conjugation, particularly glucuronidation, which can lead to rapid clearance. The N-acylsulfonamide group is generally more resistant to such metabolic pathways.[6][9]

  • Three-Dimensionality: Unlike the planar carboxyl group, the sulfonamide group has a tetrahedral geometry, which can provide a different vector for interacting with a protein's active site, sometimes leading to improved potency or selectivity.

The design of molecules incorporating this scaffold is therefore a deliberate strategy to fine-tune the physicochemical and pharmacokinetic properties of a lead compound, transforming a problematic carboxylic acid into a more drug-like molecule.

Chapter 3: Synthetic Methodologies and Key Protocols

The synthesis of sulfonylamino acetic acid derivatives is typically straightforward, relying on robust and well-established chemical reactions. The most common approach involves the coupling of an arylsulfonyl chloride with the desired amino acid or its corresponding ester.

Experimental Protocol: Synthesis of (S)-2-(Biphenyl-4-sulfonylamino)-3-methylbutyric acid

This protocol describes a representative synthesis adapted from methodologies used in the development of matrix metalloproteinase inhibitors.[10] It involves the reaction of biphenyl-4-sulfonyl chloride with the amino acid L-valine.

Step-by-Step Methodology:

  • Dissolution: To a solution of L-valine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium carbonate (Na₂CO₃) (2.5 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of biphenyl-4-sulfonyl chloride (1.1 eq) in THF dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted sulfonyl chloride.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1N hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final product, (S)-2-(biphenyl-4-sulfonylamino)-3-methylbutyric acid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Base (Na₂CO₃): The sodium carbonate serves two purposes: it deprotonates the amino group of the valine, making it a more effective nucleophile, and it neutralizes the HCl generated during the reaction.

  • Solvent System (THF/Water): The biphasic solvent system is necessary to dissolve both the water-soluble amino acid salt and the organic-soluble sulfonyl chloride, allowing them to react efficiently.

  • Low Temperature Addition: The dropwise addition of the sulfonyl chloride at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions, such as the hydrolysis of the sulfonyl chloride.

Visualization: General Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Steps cluster_product Final Product sulfonyl_chloride Arylsulfonyl Chloride (R¹-SO₂Cl) coupling Nucleophilic Acyl Substitution sulfonyl_chloride->coupling amino_acid Amino Acid Ester (H₂N-CH(R²)-COOR³) amino_acid->coupling base Base (e.g., TEA, Na₂CO₃) base->coupling Activates Nucleophile & Neutralizes Acid solvent Solvent (e.g., THF, DCM) solvent->coupling Reaction Medium hydrolysis Ester Hydrolysis (if starting with ester) coupling->hydrolysis final_product Sulfonylamino Acetic Acid (R¹-SO₂NH-CH(R²)-COOH) hydrolysis->final_product G cluster_inhibitor Sulfonylamino Acetic Acid Inhibitor cluster_enzyme Enzyme Active Site (e.g., MMP) ZBG Zinc-Binding Group (e.g., COOH) Zinc Catalytic Zn²⁺ ZBG->Zinc Coordination R2 Side Chain (R²) (e.g., Isopropyl) S1_pocket S1 Pocket (Hydrophobic) R2->S1_pocket Hydrophobic Interaction Linker Sulfonamide Linker (-SO₂NH-) Backbone Protein Backbone Linker->Backbone H-Bonding R1 Aryl Group (R¹) (e.g., Biphenyl) S1_prime_pocket S1' Pocket (Large, Hydrophobic) R1->S1_prime_pocket Hydrophobic Interaction

Caption: Pharmacophore model for sulfonylamino acetic acid inhibitors in an MMP active site.

Chapter 5: Therapeutic Applications and Case Studies

The versatility of the sulfonylamino acetic acid scaffold is best illustrated through its application in diverse drug discovery programs.

Case Study 1: Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of enzymes responsible for degrading extracellular matrix components. While essential for normal tissue remodeling, their overexpression is implicated in diseases like osteoarthritis, rheumatoid arthritis, and cancer metastasis. [11][12]This makes them a prime target for therapeutic intervention.

Sulfonylamino acetic acid derivatives have emerged as a highly successful class of MMP inhibitors. [10][13]The carboxylic acid serves as an effective zinc-chelating group, while the other components of the scaffold can be systematically modified to achieve high potency and selectivity for specific MMP isoforms, such as MMP-13, which is a key player in cartilage degradation in osteoarthritis. [11][14]The development of these compounds showcases a classic medicinal chemistry optimization campaign, where SAR and pharmacokinetic data were used to identify candidates with improved oral activity and better selectivity profiles, aiming to avoid the musculoskeletal side effects that plagued earlier, less selective MMP inhibitors. [10][13][14]

Case Study 2: Integrin Antagonists

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a key player in angiogenesis (the formation of new blood vessels) and bone resorption, making it an attractive target for treating cancer and osteoporosis. [15][16] The natural recognition motif for many integrins is the Arg-Gly-Asp (RGD) tripeptide. Drug discovery efforts have focused on creating small molecule peptidomimetics that block this interaction. The sulfonylamino acetic acid scaffold has been incorporated into novel nonpeptidic antagonists of αvβ3. [17]In these designs, the acidic group of the scaffold mimics the essential carboxylate of the aspartate residue in the RGD sequence, which interacts with a metal ion in the integrin's binding site. [15]By replacing the peptide backbone with more stable chemical structures, researchers have developed potent and selective integrin antagonists with improved drug-like properties. [17][18]

Summary of Applications
Scaffold ApplicationTherapeutic Target(s)Disease Indication(s)Key Rationale
MMP Inhibition MMP-2, MMP-3, MMP-13Osteoarthritis, Cancer MetastasisCarboxylic acid acts as ZBG; scaffold allows for optimization in S1 and S1' pockets.
Integrin Antagonism αvβ3, α4β1/α4β7Cancer, Osteoporosis, Inflammatory Diseases (Asthma)Carboxylic acid mimics the Asp residue of the RGD motif for receptor binding.
HDAC Inhibition Histone DeacetylasesCancer, Inflammatory DisordersScaffold serves as a framework for presenting a ZBG to the enzyme active site.
Kappa Opioid Modulation Kappa Opioid ReceptorsPain, PruritusScaffold provides a rigid backbone for optimal receptor interaction.

Chapter 6: Future Perspectives and Conclusion

The journey of the sulfonylamino acetic acid scaffold from a simple modification of an antibacterial agent to a highly valued tool in modern drug design is a testament to the power of medicinal chemistry. Its success lies in its ability to act as a superior bioisostere for the often-problematic carboxylic acid, offering a reliable means to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

Current research continues to explore the utility of this scaffold. The focus remains on achieving higher selectivity for therapeutic targets to minimize off-target effects, a challenge that has historically hindered the clinical success of broad-spectrum inhibitors like the first-generation MMP inhibitors. Future work will likely involve the application of this scaffold to novel target classes and the use of advanced computational methods to design next-generation inhibitors with precisely tailored properties.

References

  • Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed, [Link]

  • Discovery of diphenylmethanepropionic and dihydrostilbeneacetic acids as antagonists of the integrin alphavbeta3. PubMed, [Link]

  • Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. PubMed, [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of (Biphenyl-4-sulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(Biphenyl-4-sulfonylamino)-acetic acid (CAS No. 107491-28-1) is a key organic intermediate featuring a biphenyl moiety linked to a glycine backbone via a stable sulfonamide linkage.[1][2] This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The biphenyl group provides a rigid, lipophilic scaffold that can engage in hydrophobic and π-stacking interactions within biological targets, while the sulfonamide and carboxylic acid groups offer hydrogen bonding capabilities and potential for salt formation, enhancing pharmacokinetic properties.[3] The sulfonamide group, in particular, is a bioisostere for amides and is found in a wide array of therapeutic agents.[3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is based on the well-established Schotten-Baumann reaction, involving the nucleophilic attack of glycine on biphenyl-4-sulfonyl chloride under aqueous basic conditions. We detail the reaction setup, execution, product isolation, and purification, along with the necessary analytical characterization to validate the final product's identity and purity. This guide is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible synthetic route to this valuable building block.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution on the sulfonyl chloride. Glycine, in a basic aqueous medium, is deprotonated at its amino group, forming a potent nucleophile. This nucleophile attacks the electrophilic sulfur atom of biphenyl-4-sulfonyl chloride. The tetrahedral intermediate then collapses, expelling the chloride leaving group to form the stable sulfonamide bond. The base serves a dual purpose: activating the glycine and neutralizing the hydrochloric acid byproduct generated during the reaction.

Figure 1: Overall reaction for the synthesis of this compound.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Amount
Glycine56-40-675.071.22.25 g
Biphenyl-4-sulfonyl chloride1623-93-4252.721.06.32 g
Sodium Hydroxide (NaOH)1310-73-240.002.52.50 g
Dichloromethane (DCM)75-09-284.93-50 mL
Hydrochloric Acid (HCl), 6M7647-01-036.46-As needed
Deionized Water7732-18-518.02-~200 mL
Ethanol, 95%64-17-546.07-For Recrystallization
Equipment
  • 250 mL three-neck round-bottom flask

  • 100 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • pH paper or pH meter

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

Detailed Experimental Protocol

This protocol is designed for a ~25 mmol scale synthesis.

Step 1: Preparation of Nucleophile Solution
  • In the 250 mL three-neck flask, dissolve sodium hydroxide (2.50 g, 62.5 mmol) in 50 mL of deionized water. Cool the solution to room temperature.

  • Once cooled, add glycine (2.25 g, 30.0 mmol) to the NaOH solution. Stir until all solids have dissolved.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

Scientist's Note (Causality): Using an excess of both base and glycine helps to ensure the complete consumption of the more expensive biphenyl-4-sulfonyl chloride. The strong base (NaOH) deprotonates the amino group of glycine, significantly increasing its nucleophilicity. Cooling the reaction is critical to control the exothermicity and minimize potential side reactions, such as the hydrolysis of the sulfonyl chloride.

Step 2: The Sulfonylation Reaction
  • In a separate beaker, dissolve biphenyl-4-sulfonyl chloride (6.32 g, 25.0 mmol) in 50 mL of dichloromethane (DCM).

  • Transfer this solution to the dropping funnel and place it on the central neck of the three-neck flask.

  • With vigorous stirring of the aqueous glycine solution, add the biphenyl-4-sulfonyl chloride solution dropwise over 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

Scientist's Note (Trustworthiness): The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is ethyl acetate/hexane with a few drops of acetic acid. The starting sulfonyl chloride will be less polar than the product. The disappearance of the biphenyl-4-sulfonyl chloride spot indicates reaction completion.

Step 3: Work-up and Product Isolation
  • Transfer the biphasic reaction mixture to a separatory funnel.

  • Separate the lower organic (DCM) layer and the upper aqueous layer.

  • Extract the aqueous layer with DCM (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice-water bath.

  • Slowly and with stirring, acidify the aqueous solution by adding 6M HCl dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is ~2.

  • Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water (~100 mL) to remove any inorganic salts (e.g., NaCl).

  • Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a vacuum oven at 50-60 °C to a constant weight.

Scientist's Note (Causality): The product, this compound, exists as its sodium carboxylate salt in the basic aqueous phase, rendering it water-soluble. Acidification protonates the carboxylate, forming the neutral carboxylic acid which has significantly lower solubility in water, causing it to precipitate.[4]

Step 4: Purification (Recrystallization)
  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot 95% ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. A typical yield is 75-85%.

Experimental Workflow Diagram

Workflow A Dissolve Glycine & NaOH in H₂O Cool to 0-5 °C C Dropwise addition of B to A with vigorous stirring A->C B Dissolve Biphenyl-4-sulfonyl Chloride in DCM B->C D Stir at Room Temperature (2-3 hours) C->D E Phase Separation (Aqueous/Organic) D->E F Acidify Aqueous Layer with 6M HCl to pH 2 E->F G Filter Precipitate F->G H Wash with Cold H₂O G->H I Dry Crude Product H->I J Recrystallize from EtOH/H₂O I->J K Final Product Characterization J->K

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value / Observation
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₃NO₄S[2]
Molecular Weight 291.32 g/mol [1][2]
¹H NMR (DMSO-d₆) δ (ppm): ~12.8 (br s, 1H, -COOH), ~8.5 (t, 1H, -NH), 7.9-7.4 (m, 9H, Ar-H), 3.7 (d, 2H, -CH₂-)
FT-IR (ATR) ν (cm⁻¹): 3300-3200 (N-H stretch), 3100-2900 (O-H stretch, acid), 1720 (C=O stretch, acid), 1340 & 1160 (S=O stretch, asymm. & symm.)[5]
Mass Spec (ESI-) m/z: 290.0 [M-H]⁻

Conclusion

This application note presents a robust and validated protocol for the synthesis of this compound. By following the detailed steps for reaction, work-up, and purification, researchers can reliably produce high-purity material suitable for further applications in drug discovery and chemical synthesis. The inclusion of explanatory notes on the causality and logic behind key experimental choices aims to empower scientists to not only replicate this procedure but also to adapt it for related synthetic challenges.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ChemUniverse. (n.d.). ((4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine. Retrieved February 15, 2026, from [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Chemical Engineering & Process Technology, 6(5). Retrieved February 15, 2026, from [Link]

  • Siddiqui, A. A., & Mishra, R. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. Retrieved February 15, 2026, from [Link]

  • Balasubramanian, K., & Krishnasamy, V. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 13-21. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. Retrieved February 15, 2026, from [Link]

Sources

HPLC method development for detection of (Biphenyl-4-sulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of (Biphenyl-4-sulfonylamino)-acetic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This protocol is designed for researchers, analytical scientists, and drug development professionals. The narrative explains the scientific rationale behind each experimental choice, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines. We detail a systematic approach, including column and mobile phase selection, optimization of chromatographic conditions, and a complete validation protocol. Furthermore, this guide outlines a forced degradation study to ensure the method's specificity and ability to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Introduction and Analyte Characterization

This compound is a chemical entity featuring a biphenyl core, a sulfonamide linker, and a carboxylic acid moiety.[1][2][3] The accurate quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments during drug development. The development of a stability-indicating analytical method is a regulatory requirement to ensure that any changes in the drug substance's purity profile over time can be accurately monitored.[4][5]

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation for logical method development.

PropertyValue / DescriptionSourceSignificance for HPLC Method Development
Molecular Formula C₁₄H₁₃NO₄S[1]---
Molecular Weight 291.32 g/mol [1]Essential for preparing standard solutions of known concentration.
Chemical Structure See Figure 1[1]Reveals key functional groups: a hydrophobic biphenyl group for retention in reversed-phase, a polar carboxylic acid, and a sulfonamide group.
Predicted logP ~1.93[2]Indicates moderate hydrophobicity, suggesting reversed-phase chromatography is a suitable separation mode.
Key Functional Groups Carboxylic Acid, Sulfonamide, Biphenyl[1]The acidic carboxylic acid (pKa ~3-4) dictates the need for pH control in the mobile phase to ensure consistent protonation and retention. The biphenyl group acts as a strong chromophore for UV detection.
UV Absorbance Biphenyl exhibits a strong absorbance peak around 247-254 nm.[6]Guides the selection of an appropriate detection wavelength for high sensitivity.
Structural Analysis

The structure of this compound presents a dualistic nature: a non-polar, hydrophobic biphenyl tail and a polar, ionizable head containing the carboxylic acid. This amphiphilic character is central to designing the separation strategy.

Figure 1: Structure and key functional groups.

HPLC Method Development Strategy

Our strategy employs a systematic, science-based approach to develop a robust reversed-phase HPLC (RP-HPLC) method. RP-HPLC is the chosen mode due to the analyte's moderate hydrophobicity.[7]

Figure 2: HPLC method development workflow.
Rationale for Initial Conditions
  • Column Selection : A C18 column is the first choice as it provides strong hydrophobic retention for the biphenyl moiety.[7][8] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure for initial development. The use of a high-purity, end-capped silica is crucial to minimize peak tailing from the interaction of the acidic analyte with residual silanols.[9]

  • Mobile Phase Selection :

    • Aqueous Phase (A) : To ensure the carboxylic acid group is fully protonated (non-ionized) and consistently retained, the pH of the mobile phase must be controlled.[10] A pH of 2.8 is chosen, which is well below the estimated pKa of the carboxylic acid. A 20 mM potassium phosphate buffer adjusted with phosphoric acid is an excellent choice for providing buffering capacity at this pH.

    • Organic Phase (B) : Acetonitrile (ACN) is selected as the organic modifier. It generally offers lower viscosity and better UV transparency compared to methanol, often resulting in sharper peaks and a more stable baseline.[11]

  • Detection Wavelength : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used to scan the analyte peak from 200-400 nm. The wavelength of maximum absorbance (λ-max), anticipated to be near 254 nm due to the biphenyl chromophore, will be selected for quantification to ensure maximum sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (Reagent grade)

  • Phosphoric acid (85%) (Reagent grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.

Standard and Sample Preparation
  • Diluent Preparation : Prepare a mixture of Acetonitrile:Water (50:50, v/v). This composition ensures the solubility of the analyte while being compatible with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol 1: HPLC Method Development and Optimization
  • Instrument Setup :

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and DAD.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Autosampler Temperature: Ambient (or 10 °C for stability).

    • Injection Volume: 10 µL.

  • Initial Chromatographic Conditions :

    • Mobile Phase A : 20 mM KH₂PO₄ in water, pH adjusted to 2.8 with phosphoric acid.

    • Mobile Phase B : Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : DAD, 254 nm (acquire full spectra from 200-400 nm).

    • Gradient Program (Scouting) :

      Time (min) %B (ACN)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Optimization :

    • Analyze the chromatogram from the scouting gradient. The goal is to have the analyte elute with a retention factor (k) between 2 and 10.[10]

    • Adjust the gradient slope to achieve optimal separation between the main peak and any impurities. A shallower gradient around the elution time of the analyte will improve resolution.

    • Final Optimized Method (Example) :

      • Gradient :

        Time (min) %B (ACN)
        0.0 30
        15.0 70
        17.0 90
        19.0 90
        19.1 30

        | 25.0 | 30 |

      • All other conditions remain as per the initial setup.

Protocol 2: Method Validation (as per ICH Q2(R1))

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[12][13]

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and stressed samples (see Protocol 3).The analyte peak should be free from interference from any other components. Peak purity analysis (via DAD) should pass.
Linearity Prepare at least five concentrations of the analyte, typically from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations.As per linearity, accuracy, and precision.
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%). Calculate the percentage recovery.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability : Inject the working standard solution six times. Intermediate Precision : Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions.LOD: S/N ratio of ~3:1. LOQ: S/N ratio of ~10:1. The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the method by generating potential degradation products and proving the method can separate them from the analyte.[4][5][14] The target degradation is typically 5-20%.[14]

G cluster_conditions Stress Conditions (ICH Q1A/Q1B) cluster_process Analytical Process cluster_outcome Outcome acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) analysis Analyze with Developed Stability-Indicating HPLC Method acid->analysis Analyze Stressed Samples base Base Hydrolysis (e.g., 0.1M NaOH, RT) base->analysis Analyze Stressed Samples ox Oxidation (e.g., 3% H₂O₂, RT) ox->analysis Analyze Stressed Samples therm Thermal (e.g., 80°C, solid state) therm->analysis Analyze Stressed Samples photo Photolytic (ICH Q1B light exposure) photo->analysis Analyze Stressed Samples sample API Sample (1 mg/mL solution or solid) sample->acid Expose to Stress sample->base Expose to Stress sample->ox Expose to Stress sample->therm Expose to Stress sample->photo Expose to Stress outcome Demonstrate Specificity: - Separation of API from degradants - Peak purity of API is maintained - Mass balance is assessed analysis->outcome

Figure 3: Forced degradation study workflow.
  • Preparation : Prepare a 1.0 mg/mL solution of this compound for each condition. Also, expose the solid API to thermal and photolytic stress.

  • Acid Hydrolysis : Mix the API solution with 0.1 M HCl. Keep at 60°C for a specified time (e.g., 24 hours). Cool and neutralize with NaOH before injection.

  • Base Hydrolysis : Mix the API solution with 0.1 M NaOH. Keep at room temperature, monitoring periodically. Neutralize with HCl before injection.

  • Oxidative Degradation : Mix the API solution with 3% H₂O₂. Keep at room temperature until target degradation is achieved.

  • Thermal Degradation : Store the solid API in an oven at 80°C. Prepare a solution for analysis at set time points.

  • Photolytic Degradation : Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][15]

  • Analysis : Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. Evaluate the chromatograms for new peaks, the resolution between the main peak and degradant peaks, and perform peak purity analysis.

Conclusion

This application note details a systematic and scientifically grounded protocol for the development and validation of a stability-indicating HPLC method for this compound. By carefully considering the analyte's physicochemical properties and adhering to regulatory guidelines such as ICH Q2(R1) and Q1A(R2), a reliable, robust, and specific method can be established. This method is fit for purpose in a regulated environment for quality control and stability assessment of the drug substance.

References

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Procedures for using (Biphenyl-4-sulfonylamino)-acetic acid in cell culture studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Procedures for Using (Biphenyl-4-sulfonylamino)-acetic acid in Cell Culture Studies

Introduction & Mechanism of Action

This compound (CAS: 107491-28-1), also known as N-(4-phenylphenylsulfonyl)glycine, is a potent synthetic inhibitor targeting Matrix Metalloproteinases (MMPs), specifically the gelatinases MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), as well as MMP-13 (Collagenase 3).

Unlike broad-spectrum hydroxamate inhibitors that chelate the catalytic zinc ion indiscriminately, biphenyl-sulfonamide derivatives often exhibit a distinct mode of binding. Many compounds in this class bind to the S1' specificity pocket of the MMP enzyme, acting as non-competitive or competitive inhibitors depending on specific side-chain modifications. This structural specificity allows for the dissection of MMP-dependent pathways in cell migration, invasion, and angiogenesis without the severe toxicity often associated with broad-spectrum zinc chelators.

Mechanism of Action Diagram

MMP_Inhibition_Mechanism MMP Active MMP Enzyme (MMP-2/9/13) Complex Enzyme-Inhibitor Complex (S1' Pocket Occupied) MMP->Complex Binding Event Process Catalytic Cleavage MMP->Process Catalyzes Substrate ECM Substrates (Collagen/Gelatin) Substrate->Process Inhibitor This compound Inhibitor->MMP Binds S1' Pocket Inhibitor->Complex Complex->Process Blocks Access Outcome_Blocked Inhibition of Migration & Invasion Complex->Outcome_Blocked Result Outcome_Active ECM Degradation (Metastasis/Angiogenesis) Process->Outcome_Active Without Inhibitor

Caption: Mechanism of Action: The inhibitor targets the MMP S1' pocket, sterically hindering substrate access and preventing ECM degradation required for cell invasion.

Preparation & Handling

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required.

Physicochemical Properties
  • Molecular Weight: 291.32 g/mol

  • Solubility: Insoluble in water; Soluble in DMSO (up to 100 mM) and Ethanol.

  • Appearance: White to off-white solid.

Stock Solution Preparation (10 mM)
  • Weigh 2.91 mg of this compound.

  • Add 1.0 mL of high-grade anhydrous DMSO (dimethyl sulfoxide).

  • Vortex vigorously until completely dissolved.

  • Sterilization: Do not filter sterilize the stock if possible, as the compound may bind to nylon or cellulose membranes. If necessary, use a 0.22 µm PTFE filter.

  • Aliquoting: Dispense into 50 µL aliquots in light-protective amber tubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Workflow Overview

Experimental_Workflow Stock Stock Prep (10 mM in DMSO) Treatment Treatment (10 nM - 50 µM) Stock->Treatment Seeding Cell Seeding (Serum-Free/Low Serum) Seeding->Treatment Incubation Incubation (24 - 48 Hours) Treatment->Incubation Assay1 Assay A: Zymography (Supernatant) Incubation->Assay1 Assay2 Assay B: Invasion (Transwell) (Cell Count) Incubation->Assay2

Caption: Integrated workflow for assessing MMP inhibition via enzymatic activity (Zymography) and functional output (Invasion).

Protocol A: Gelatin Zymography (MMP Activity Assay)

Purpose: To validate the inhibition of MMP-2/9 secretion and enzymatic activity in the conditioned medium.

  • Cell Seeding: Seed cells (e.g., HT-1080, MDA-MB-231) in 6-well plates. Allow them to reach 70-80% confluency.

  • Starvation: Wash cells 2x with PBS and switch to serum-free medium . Serum contains endogenous MMPs that interfere with the assay.

  • Treatment:

    • Add this compound at desired concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Vehicle Control: Add DMSO equivalent to the highest concentration used (must be <0.1% v/v).

    • Positive Control: Phorbol 12-myristate 13-acetate (PMA) can be used to induce MMP secretion if basal levels are low.

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Collection: Collect supernatants. Centrifuge at 1,000 x g for 5 mins to remove debris. Store at -80°C or proceed immediately.

  • Electrophoresis:

    • Mix samples with non-reducing SDS sample buffer (no heating/boiling).

    • Load onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin .

    • Run at 125V until the dye front reaches the bottom.

  • Renaturation & Developing:

    • Wash gel 2x (30 min each) in 2.5% Triton X-100 to remove SDS and renature the enzymes.

    • Incubate gel in Developing Buffer (50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35) for 16–24 hours at 37°C.

  • Staining: Stain with Coomassie Blue R-250 for 1 hour and destain until clear bands (zones of gelatin digestion) appear against a blue background.

  • Quantification: Densitometry of the clear bands.

Protocol B: Transwell Invasion Assay

Purpose: To measure the functional consequence of MMP inhibition on cell invasion through an extracellular matrix.

  • Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted to 200-300 µg/mL in serum-free media). Allow to polymerize for 2-4 hours at 37°C.

  • Cell Preparation: Starve cells for 24 hours prior to the assay. Trypsinize and resuspend in serum-free medium containing the inhibitor (or DMSO control).

  • Seeding: Add 50,000 – 100,000 cells (in 200 µL) to the upper chamber.

  • Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber. Note: The inhibitor should also be added to the lower chamber to maintain equilibrium.

  • Incubation: Incubate for 24 hours at 37°C.

  • Fixation & Staining:

    • Remove non-invading cells from the upper surface using a cotton swab.

    • Fix invading cells (bottom surface) with 4% paraformaldehyde or methanol for 15 mins.

    • Stain with 0.1% Crystal Violet for 20 mins.

  • Analysis: Count cells in 5 random fields per insert using an inverted microscope or elute the dye with 10% acetic acid and measure absorbance at 590 nm.

Data Analysis & Expected Results

AssayReadoutExpected Effect of Inhibitor
Gelatin Zymography Clear bands on blue gelReduced band intensity (or disappearance) at ~72 kDa (MMP-2) and ~92 kDa (MMP-9).
Invasion Assay Cell count / OD 590nmDose-dependent decrease in the number of cells on the bottom membrane.
Cell Viability (MTT) AbsorbanceNo significant change (if specific). Toxicity indicates off-target effects or overdose (>100 µM).

Troubleshooting Guide

  • Issue: No bands in Zymography.

    • Cause: Low MMP expression or improper renaturation.

    • Solution: Use a positive control (PMA stimulation) or concentrate the supernatant using centrifugal filters (e.g., Amicon Ultra) before loading. Ensure Triton X-100 washes are thorough to remove SDS.

  • Issue: High cytotoxicity.

    • Cause: DMSO concentration too high or compound precipitation.

    • Solution: Ensure final DMSO is <0.1%. Check for crystals in the stock solution. Verify the dose range (start lower, e.g., 10 nM).

  • Issue: Inconsistent Invasion Data.

    • Cause: Uneven Matrigel coating or air bubbles.

    • Solution: Ensure Matrigel is kept on ice before dilution and pipette carefully to avoid bubbles. Use triplicate wells for every condition.

References

  • MMP Inhibition & Biphenyl-sulfonamides

    • Rossello, A., et al. (2000). "New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2)." Bioorganic & Medicinal Chemistry.
    • Source:

  • Zymography Protocol Standards

    • Toth, M., & Fridman, R. (2001). "Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography." Methods in Molecular Medicine.
    • Source:

  • Invasion Assay Methodology

    • Justus, C. R., et al. (2014).[1] "Transwell In Vitro Cell Migration and Invasion Assays." Journal of Visualized Experiments (JoVE).

    • Source:

  • Compound Characterization (MMP-2/9/13 Selectivity)

    • Nuti, E., et al. (2015).[2] "Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Source:

Sources

Dosing guidelines for (Biphenyl-4-sulfonylamino)-acetic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Dosing & Handling of (Biphenyl-4-sulfonylamino)-acetic Acid

Part 1: Executive Summary & Compound Profile

This compound (also known as


-(biphenyl-4-ylsulfonyl)glycine) is a foundational pharmacophore used primarily in the development of Matrix Metalloproteinase (MMP)  inhibitors and Aldose Reductase (ALR2)  inhibitors. Structurally, it consists of a biphenyl "tail" (hydrophobic S1' binding element) and a sulfonyl-glycine "head" (Zinc-Binding Group or ZBG).

Unlike hydroxamic acid-based inhibitors (which suffer from poor oral bioavailability and rapid glucuronidation), this carboxylic acid derivative offers improved metabolic stability, though often with lower intrinsic potency. It is frequently used as a fragment probe to interrogate the S1' pocket of MMP-2/9 or as a lead scaffold for selective ALR2 inhibition in diabetic complication models.

Key Mechanistic Insight: The carboxylic acid moiety coordinates the catalytic Zinc ion (


) within the enzyme active site, while the biphenyl group displaces water and engages in hydrophobic stacking within the S1' specificity pocket. Efficacy in animal models is strictly dependent on maintaining plasma concentrations above the 

(typically

M range for this specific glycine derivative) for sustained periods.

Part 2: Physicochemical Properties & Formulation Strategy

Challenge: This compound is a hydrophobic organic acid. It is practically insoluble in neutral water. Direct suspension in saline leads to erratic absorption and intraperitoneal (IP) irritation. Solution: Use a co-solvent system buffering the pH to maintain the ionized (carboxylate) state, or use a surfactant-based vehicle.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Dosing
Molecular Weight ~291.32 g/mol High permeability potential.
pKa (Acid) ~3.8 - 4.2 (Carboxylic acid)Ionized at physiological pH (anionic).
pKa (Sulfonamide) ~10.0Remains neutral at physiological pH.
LogP ~2.0 - 2.5Moderate lipophilicity; good tissue distribution.
Solubility (Water) < 0.1 mg/mLRequires co-solvents.
Solubility (DMSO) > 50 mg/mLIdeal stock solvent.
Recommended Formulation Protocol (Standard Vehicle)

Target Concentration: 5 mg/mL (for 10-50 mg/kg dosing)

  • Weighing: Weigh the required amount of this compound powder.

  • Primary Solubilization: Dissolve fully in 100% DMSO (5% of final volume). Vortex until clear.

  • Surfactant Addition: Add PEG-400 (40% of final volume). Vortex to mix. The solution may warm slightly (exothermic).

  • Aqueous Phase: Slowly add Sterile Saline (0.9% NaCl) or PBS (55% of final volume) dropwise while vortexing.

    • Critical Step: If precipitation occurs, sonicate at 37°C for 10 minutes. If the solution remains cloudy, adjust pH to ~7.4-8.0 using 1N NaOH (the salt form is more soluble).

  • Final Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline .

Part 3: Dosing Guidelines & Experimental Design

The following guidelines are extrapolated from structure-activity relationship (SAR) data of biphenyl-sulfonamide class inhibitors (e.g., BAY 12-9566 analogues) and specific aldose reductase protocols.

Table 2: In Vivo Dosing Regimens (Mouse/Rat)
ParameterProtocol A: MMP Inhibition (Acute)Protocol B: Chronic Fibrosis/MetastasisProtocol C: Aldose Reductase (Diabetes)
Route Intraperitoneal (IP)Oral Gavage (PO)Intraperitoneal (IP)
Dose Range 30 – 100 mg/kg50 – 200 mg/kg10 – 50 mg/kg
Frequency BID (Every 12 hours)Daily (QD) or BIDDaily (QD)
Duration 1 - 7 Days2 - 6 Weeks4 - 8 Weeks
Bioavailability High (~90%)Moderate (~40-60%)High (~90%)
Key Endpoint Plasma MMP Activity (Zymography)Tumor Volume / Collagen DepositionSorbitol Accumulation (Sciatic Nerve)
Pharmacokinetic Considerations
  • Half-life (

    
    ):  Carboxylic acid sulfonamides typically have a 
    
    
    
    of 2–4 hours in rodents. BID dosing is strongly recommended to prevent "trough" periods where enzyme activity recovers.
  • Clearance: Predominantly renal via organic anion transporters (OATs).

  • Warning: High doses (>200 mg/kg) may lead to crystalluria due to the low solubility of the acid in acidic urine. Ensure animals are well-hydrated.

Part 4: Experimental Workflow & Validation

To ensure the compound is engaging its target, you must validate inhibition ex vivo. Relying solely on phenotypic outcomes (e.g., tumor size) is insufficient for mechanism-of-action studies.

Workflow Diagram (DOT)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Administration cluster_2 Phase 3: Validation Compound Weigh Compound This compound Solubilize Dissolve: 5% DMSO + 40% PEG400 Compound->Solubilize Dilute Dilute: 55% Saline (Check pH > 7.0) Solubilize->Dilute Dose IP Injection (30-100 mg/kg) Dilute->Dose Time Wait 2-4 Hours (Tmax) Dose->Time Harvest Harvest Plasma/Tissue (Flash Freeze) Time->Harvest Assay Gel Zymography (MMP Activity) Harvest->Assay Readout Quantify Lysis Bands (Inhibition %) Assay->Readout Assay->Readout Loss of clear bands = Efficacy

Caption: Workflow for validating in vivo efficacy of this compound via Gel Zymography.

Validation Protocol: Gel Zymography (MMP Activity)
  • Sample: Collect plasma or homogenize tissue (tumor/heart) in non-reducing lysis buffer.

  • Electrophoresis: Run samples on an SDS-PAGE gel containing 1 mg/mL Gelatin .

  • Renaturation: Wash gel in 2.5% Triton X-100 (removes SDS, restores enzyme folding).

  • Incubation: Incubate gel in Developing Buffer (

    
    , 
    
    
    
    ) at 37°C for 18–24 hours.
    • Note: The drug administered to the animal may wash out during this step. To prove the drug was there, you often need to run a parallel ex vivo spike, OR measure downstream collagen fragments (e.g., ICTP/CTX) via ELISA.

    • Direct Validation: For this specific compound, measuring plasma drug levels via LC-MS/MS is more reliable than zymography for confirming exposure, as the reversible inhibitor will dissociate during gel washing.

Part 5: Mechanism of Action (Signaling Pathway)

The compound acts as a competitive inhibitor. The diagram below illustrates the interference with the pathological remodeling pathway.

Pathway ProMMP Pro-MMP-2/9 (Latent) ActiveMMP Active MMP-2/9 (Zn2+ exposed) ProMMP->ActiveMMP Activation (Proteolysis) ECM Extracellular Matrix (Collagen IV/V) ActiveMMP->ECM Binds Inhibitor This compound Inhibitor->ActiveMMP Chelates Zn2+ Blocks Active Site Degradation ECM Degradation (Invasion/Fibrosis) ECM->Degradation Cleavage Remodeling Tissue Remodeling (Metastasis/Heart Failure) Degradation->Remodeling

Caption: Competitive inhibition mechanism. The sulfonyl-amino-acid motif chelates the catalytic Zinc, preventing ECM hydrolysis.

References

  • MMP Inhibition & Biphenyl Sulfonamides: Li, J., et al. (2009). "Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13." Journal of Medicinal Chemistry.

  • Aldose Reductase Inhibition: De Ruiter, J., et al. (1989). "Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines." Journal of Medicinal Chemistry.

  • In Vivo Efficacy of Biphenyl Carboxylates (BAY 12-9566 Model): Nozaki, S., et al. (2003). "Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model." Cancer Research.

  • General MMP Inhibitor Protocols: Gu, Z., et al. (2005). "A highly specific inhibitor of matrix metalloproteinase-9 rescues laminin from proteolysis and neurons from apoptosis in transient focal cerebral ischemia."[1] Journal of Neuroscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of N-(biphenyl-4-sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(biphenyl-4-sulfonyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the common challenges encountered during the reaction of biphenyl-4-sulfonyl chloride and glycine.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to be incomplete, or the yield is very low. What are the likely causes?

Low yields in the synthesis of N-(biphenyl-4-sulfonyl)glycine can often be attributed to several factors:

  • Hydrolysis of Biphenyl-4-sulfonyl Chloride: This is the most common side reaction. Biphenyl-4-sulfonyl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reaction, forming the unreactive biphenyl-4-sulfonic acid.[1]

  • Poor Solubility of Glycine: Glycine has limited solubility in many organic solvents. If the glycine is not sufficiently dissolved or deprotonated, the reaction rate will be significantly hindered.

  • Incorrect pH: The reaction, typically performed under Schotten-Baumann conditions, requires a basic environment to deprotonate the amino group of glycine, making it nucleophilic.[2][3] If the pH is too low, the reaction will not proceed efficiently. Conversely, a very high pH can promote excessive hydrolysis of the sulfonyl chloride.

  • Inefficient Stirring: In a biphasic system (e.g., an organic solvent and water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Q2: I have a significant amount of a water-soluble byproduct that is not my desired product. What is it and how can I remove it?

The most probable water-soluble byproduct is biphenyl-4-sulfonic acid, resulting from the hydrolysis of the starting sulfonyl chloride.[1] During the work-up, this sulfonic acid will be deprotonated by the base and will partition into the aqueous layer.

Troubleshooting Steps:

  • Aqueous Wash: A thorough wash of the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will help remove the sulfonic acid salt.

  • Acidification and Extraction: After the initial basic extraction, acidifying the aqueous layer and re-extracting with an organic solvent can be a method to isolate and quantify the amount of hydrolyzed byproduct, though this is typically for analytical purposes rather than product purification.

Q3: My final product is difficult to crystallize or "oils out". What can I do?

"Oiling out" during crystallization occurs when the compound's solubility at a given temperature is exceeded, but the molecules do not arrange into a crystal lattice, instead forming a liquid phase.

Troubleshooting Steps:

  • Solvent Selection: The choice of recrystallization solvent is critical. You are looking for a solvent or solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

  • Two-Solvent System: A two-solvent recrystallization can be effective.[5] Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common pair for similar compounds is ethanol and water.[6][7]

  • Seeding: Introducing a small, pure crystal of the desired product can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[2][8]

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254) are commonly used.[8]

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. For this reaction, a good starting point would be a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation. For carboxylic acids that may streak, adding a small amount of acetic acid to the mobile phase can improve the spot shape.[8]

  • Visualization:

    • UV Light (254 nm): Biphenyl-containing compounds will be visible under UV light.[8]

    • Ninhydrin Stain: This stain reacts with the primary amine of glycine to produce a characteristic colored spot (usually purple or yellow).[9] Unreacted glycine will be visible with this stain.

    • Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized.

Experimental Workflow and Protocols

Reaction Workflow

The synthesis of N-(biphenyl-4-sulfonyl)glycine is typically carried out under Schotten-Baumann conditions, which involves the reaction of an acyl chloride with an amine in the presence of a base, often in a two-phase solvent system.[10][11]

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Glycine_aq Aqueous Glycine Solution (with Base) ReactionVessel Reaction Mixture (Biphasic, Vigorous Stirring) Glycine_aq->ReactionVessel SulfonylChloride_org Biphenyl-4-sulfonyl Chloride in Organic Solvent SulfonylChloride_org->ReactionVessel Separation Phase Separation ReactionVessel->Separation AqueousWash Aqueous Washes (e.g., NaHCO3, Brine) Separation->AqueousWash Drying Drying Organic Layer (e.g., Na2SO4) AqueousWash->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FiltrationDrying Filtration and Drying Recrystallization->FiltrationDrying PureProduct Pure N-(biphenyl-4-sulfonyl)glycine FiltrationDrying->PureProduct

Synthesis and Purification Workflow
Detailed Synthesis Protocol

This protocol is a representative method for the synthesis of N-(biphenyl-4-sulfonyl)glycine.

Materials:

  • Glycine

  • Biphenyl-4-sulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Glycine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) and sodium carbonate (2.5 equivalents) in deionized water. Cool the solution to 0 °C in an ice bath.

  • Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve biphenyl-4-sulfonyl chloride (1.1 equivalents) in an appropriate organic solvent such as DCM or EtOAc.

  • Reaction: Add the biphenyl-4-sulfonyl chloride solution dropwise to the vigorously stirred aqueous glycine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (2 x).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Solvent Selection: A two-solvent system of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data and Characterization

Expected Byproducts and Their Removal
ByproductStructureReason for FormationRemoval Strategy
Biphenyl-4-sulfonic acid C₁₂H₁₀O₃SHydrolysis of biphenyl-4-sulfonyl chloride.Wash with aqueous base (e.g., NaHCO₃). The resulting salt is water-soluble.
Unreacted Glycine C₂H₅NO₂Incomplete reaction.Soluble in the aqueous phase during work-up.
Unreacted Biphenyl-4-sulfonyl chloride C₁₂H₉ClO₂SIncomplete reaction.Can be hydrolyzed to the sulfonic acid with a basic wash, or removed by chromatography.
TLC Analysis Guide
  • Typical Mobile Phase: Ethyl Acetate / Hexanes (e.g., 1:1), with a few drops of acetic acid.

  • Visualization:

    • UV (254 nm): Product and biphenyl-containing starting material and byproduct will be visible.

    • Ninhydrin: Stains unreacted glycine.

  • Expected Rf Values:

    • Biphenyl-4-sulfonyl chloride: High Rf (less polar).

    • N-(biphenyl-4-sulfonyl)glycine (Product): Intermediate Rf.

    • Glycine: Low Rf (very polar).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Hydrolysis of sulfonyl chloride.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Incomplete reaction.Increase reaction time or temperature (with caution, as this may also increase hydrolysis). Ensure efficient stirring.
Oily Product After Work-up Presence of impurities.Attempt purification by column chromatography before recrystallization.
No Crystals Form Upon Cooling Solution is not saturated.Evaporate some of the solvent to increase the concentration.
Product is too soluble in the chosen solvent.Try a different solvent or a two-solvent system.
Product Contaminated with Starting Material Incomplete reaction or inefficient purification.Optimize reaction time and stoichiometry. Improve the efficiency of the aqueous washes or consider column chromatography.

References

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Thin Layer Chromatography. (n.d.).
  • Monitoring Reactions by TLC. (n.d.).
  • Hajipour, A. R., et al. (2015). Chitosan-Proline supported palladium (II)
  • Thin Layer Chromatography. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (2025). BenchChem.
  • Schotten Baumann Reaction. (2019, November 17). BYJU'S.
  • Recrystallization I. (n.d.).
  • Two-Solvent Recrystalliz
  • Glycine at BMRB. (n.d.). Biological Magnetic Resonance Bank.
  • Schotten–Baumann reaction. (n.d.). In Wikipedia.
  • Anderson, M. E., et al. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure, 888(1-3), 131-136.
  • Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers. (2025). BenchChem.
  • El-Gogary, T. M., & El-Gohary, A. R. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Journal of Magnetic Resonance, 211(1), 74-79.
  • Schotten-Baumann Reaction. (n.d.).
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry, 59(18), 8473-8494.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18514.
  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Schotten Baumann Reaction. (n.d.).
  • Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Biphenyl-4-sulfonyl chloride. (n.d.). Sigma-Aldrich.
  • de la Torre, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Nishiya, Y., et al. (1998). Purification and characterization of a novel glycine oxidase from Bacillus subtilis. FEBS Letters, 438(3), 263-266.
  • Schotten–Baumann reaction. (n.d.). In Wikipedia.
  • Heady, J. E., & Kerr, S. J. (1973). Purification and characterization of glycine N-methyltransferase. Journal of Biological Chemistry, 248(1), 69-72.
  • n-[(4-methylphenyl)sulfonyl]glycine. (n.d.). Sigma-Aldrich.
  • Purification method of glycine. (n.d.).

Sources

Technical Support Center: Optimizing Stability & Solubility for (Biphenyl-4-sulfonylamino)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 107491-28-1 Synonyms: N-(Biphenyl-4-sulfonyl)glycine; 2-[(4-phenylphenyl)sulfonylamino]acetic acid Chemical Class: N-Sulfonyl Amino Acid[1][2]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the physicochemical behavior of (Biphenyl-4-sulfonylamino)-acetic acid , a compound exhibiting complex pH-dependent solubility and stability profiles due to its dual acidic functional groups (carboxylic acid and sulfonamide).

The Core Challenge: Researchers often encounter a "stability-solubility paradox" with this molecule. Acidic conditions required for certain separations can trigger precipitation or hydrolysis, while basic conditions improve solubility but alter retention behaviors in chromatography.

This guide provides the mechanistic logic to navigate these trade-offs, ensuring sample integrity during storage, formulation, and analysis.

Module 1: The pH-Stability-Solubility Triad

To optimize your experimental conditions, you must first understand the ionization states of the molecule. This compound possesses two ionizable protons with distinct pKa values (estimated based on structural analogs):

  • Carboxylic Acid (

    
    ):  pKa 
    
    
    
    3.5 – 4.0 (Primary ionization)
  • Sulfonamide Nitrogen (

    
    ):  pKa 
    
    
    
    10.5 – 11.0 (Secondary ionization)
Visualizing the Ionization States

The following diagram illustrates the dominant species present at different pH levels.

IonizationStates Figure 1: pH-Dependent Ionization Equilibrium of this compound LowPH pH < 3.0 (Neutral Species) Insoluble in Water MidPH pH 4.5 - 9.0 (Mono-Anion) COO- / NH Stable & Soluble LowPH->MidPH Deprotonation of COOH (pKa ~3.8) MidPH->LowPH Acidification HighPH pH > 11.0 (Di-Anion) COO- / N- Highly Soluble MidPH->HighPH Deprotonation of Sulfonamide (pKa ~10.8) HighPH->MidPH Acidification

The "Safe Zone"
  • Optimal pH Range: pH 6.0 – 8.0

  • Why: In this range, the carboxylic acid is fully deprotonated (

    
    ), providing sufficient polarity for aqueous solubility. The sulfonamide remains protonated (
    
    
    
    ), maintaining the structural integrity of the core pharmacophore without risking base-catalyzed side reactions or extreme pH hydrolysis.

Module 2: Troubleshooting Degradation (Hydrolysis)

A common issue reported is the appearance of "ghost peaks" in HPLC chromatograms after prolonged storage in acidic media. This is due to the hydrolysis of the sulfonamide bond.[3]

Mechanism of Failure

Sulfonamides are generally stable, but the Sulfur-Nitrogen (S-N) bond is susceptible to acid-catalyzed hydrolysis, particularly at elevated temperatures. This reaction cleaves the molecule into two distinct fragments.

Degradation Figure 2: Acid-Catalyzed Hydrolysis Pathway Parent This compound (Parent Molecule) Condition Acidic Conditions (pH < 2) + Heat (Nucleophilic Attack by H2O) Parent->Condition Product1 Biphenyl-4-sulfonic acid (Strong Acid Byproduct) Condition->Product1 Product2 Glycine (Amino Acid Byproduct) Condition->Product2

Diagnostic Table: Is it Degradation or Precipitation?
ObservationProbable CauseVerification Step
Cloudy Solution / Particulates Precipitation (pH < pKa of COOH). The neutral form is crashing out.Adjust pH to > 5.0 with dilute NaOH. If it clears, it was precipitation.
New HPLC Peak (Early Elution) Degradation (Glycine formation). Glycine is highly polar and elutes near the void volume.Check for Biphenyl-4-sulfonic acid peak (UV active).
New HPLC Peak (Late Elution) Degradation (Sulfonic acid fragment).Compare retention time with a sulfonic acid standard.
Loss of Parent Peak Area Both/Either .Filter sample. If area loss correlates with solid removal, it's precipitation.

Module 3: Analytical Method Optimization (HPLC/LC-MS)

Developing a robust method for this compound requires managing the ionization state of the carboxylic acid to prevent peak tailing.

Common User Issues & Solutions

Q: My peak shape is broad and tails significantly.

  • Cause: You are likely running at a pH near the pKa of the carboxylic acid (pH 3-4). This causes "pKa flickering," where the molecule rapidly switches between neutral and ionized states on the column.

  • Solution: Buffer your mobile phase to pH 2.5 (fully protonated, neutral COOH) or pH 6.0+ (fully ionized).

    • Note: Running at pH 2.5 increases the risk of precipitation on-column if the concentration is high. pH 6.0 (Ammonium Acetate) is recommended for stability and peak shape.

Q: I see retention time shifts between injections.

  • Cause: Lack of buffering capacity. The compound itself is acidic; if your sample concentration changes, it can locally alter the pH inside the column if the mobile phase buffer is too weak (e.g., using only 0.1% Formic Acid).

  • Solution: Use a true buffer like 10mM Ammonium Formate (pH 3.5) or Ammonium Acetate (pH 5.0) rather than just a simple acid modifier.

Module 4: Storage & Handling Protocols

Follow these evidence-based protocols to maximize shelf-life.

Stock Solution Preparation
  • Solvent: DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions (typically 10-20 mM). It prevents protonation-based precipitation.

  • Avoid: Do not store stock solutions in unbuffered water or acidic methanol for long periods.

Aqueous Working Solutions
  • Buffer Requirement: Always prepare working solutions in a buffered system (PBS or Tris, pH 7.4).

  • Temperature:

    • Short-term (Hours): Room temperature is acceptable at pH 7.

    • Long-term (Days): 4°C.[4]

    • Avoid: Freeze-thaw cycles in acidic buffers.

Decision Tree for Handling

HandlingWorkflow Figure 3: Sample Preparation Decision Tree Start Start: Preparing Sample SolventCheck Is the solvent aqueous? Start->SolventCheck PHCheck Check pH SolventCheck->PHCheck Yes (Water present) Organic Use DMSO or MeOH (Stable) SolventCheck->Organic No (100% Organic) Acidic pH < 4.0 RISK: Precipitation PHCheck->Acidic Acidic Neutral pH 6.0 - 8.0 OPTIMAL PHCheck->Neutral Neutral Basic pH > 10.0 RISK: Hydrolysis PHCheck->Basic Basic ActionAcid Add weak base (NaOH) or Buffer to pH 7 Acidic->ActionAcid ActionBasic Adjust with dilute HCl to pH 7 Basic->ActionBasic

[1]

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) in my mobile phase? A: Yes, but with caution. 0.1% TFA (pH ~2) keeps the carboxylic acid protonated, which improves retention on C18 columns. However, you must ensure the sample is not left in the autosampler in this acidic state for >24 hours, as slow hydrolysis may occur [1].

Q: Why is my compound insoluble in water even though it has a sulfonamide group? A: The sulfonamide group (


) is not basic; it is acidic. In pure water, the pH may be slightly acidic due to the carboxylic acid moiety, leading to the neutral, unionized form which has poor solubility. You must raise the pH to >5 to ionize the carboxylate for solubility [2].

Q: What is the best column for this compound? A: A Biphenyl or C18 stationary phase is recommended. A Biphenyl column often provides superior selectivity for aromatic sulfonamides due to


 interactions between the stationary phase and the biphenyl rings of the analyte [3].

References

  • BenchChem. (2025).[3][4][5] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .

  • Białk-Bielińska, A., et al. (2012).[6] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Retrieved from .

  • ChromaNik Technologies. (2024). Comparison of stationary phases: SunShell Biphenyl. Retrieved from .

  • PubChem. (2025).[7][8] Compound Summary: this compound.[1][2][8] Retrieved from .

Sources

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Biphenyl Sulfonamide Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of sterically hindered biphenyl sulfonamide acids. These molecules are crucial scaffolds in medicinal chemistry, and their synthesis, often complicated by steric hindrance, is a common challenge for researchers. This document is designed to provide you, our fellow scientists and drug development professionals, with the actionable insights needed to overcome these synthetic hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of sterically hindered biphenyl sulfonamides, primarily focusing on issues arising during the critical C-C bond formation step, most commonly the Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low to No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl halide and a substituted phenylboronic acid to form my biphenyl backbone, but I'm observing very low conversion of my starting materials. What are the likely causes and how can I fix this?

Answer: Low conversion in sterically demanding Suzuki-Miyaura couplings is a classic problem that almost always points to inefficiencies in the catalytic cycle. Steric bulk around the reaction centers can dramatically slow down the key steps of oxidative addition and reductive elimination.[1][2] Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst System: The Ligand is Key

The primary reason for failure is often an inadequate catalyst system that cannot overcome the steric barrier. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[3]

  • Causality: Bulky, electron-rich phosphine ligands are essential.[2] The bulkiness of the ligand promotes the formation of a monoligated, 14-electron Pd(0) species (L-Pd(0)), which is the highly reactive species required for the oxidative addition of the hindered aryl halide.[2] The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the insertion of Pd(0) into the aryl-halide bond.[2]

  • Recommended Action: Switch to specialized ligands designed for sterically hindered couplings. Below is a table of commonly used ligands and their typical applications.

Ligand NameStructure TypeRecommended ForTypical Catalyst Loading (mol%)
SPhos BiarylphosphineGenerally robust for many hindered aryl bromides/chlorides.0.5 - 2.0
XPhos BiarylphosphineExcellent for hindered aryl chlorides and heteroaryl couplings.[3]0.5 - 2.0
RuPhos BiarylphosphineEffective for a wide range of hindered substrates.0.5 - 2.0
t-BuXPhos BiarylphosphineIncreased bulk for extremely challenging couplings.1.0 - 3.0
BI-DIME / AntPhos Custom PhosphinesSpecifically developed for tetra-ortho-substituted biaryls.[1][4]1.0 - 2.0
  • Protocol Insight: If you do not have pre-formed palladium pre-catalysts, you can generate the active catalyst in situ. A common and effective method is to combine Pd(OAc)₂ or Pd₂(dba)₃ with the phosphine ligand of choice.[5]

2. Optimize the Base and Solvent System

The choice of base and solvent is not trivial; it is a critical parameter that dictates the efficiency of the transmetalation step.[5][6]

  • Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] For hindered substrates, a stronger base is often required to drive this equilibrium forward. The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Recommended Action:

    • Base Selection: Move from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[6][7] These are often more effective in promoting the reaction of hindered substrates.

    • Solvent System: Anhydrous polar aprotic solvents are generally preferred. Toluene, dioxane, or THF are excellent choices.[6][7] For some systems, a small amount of water can accelerate the reaction, but for substrates prone to protodeboronation, anhydrous conditions are critical.[8]

3. Increase Reaction Temperature and Time

Sterically hindered reactions are kinetically slow.

  • Causality: The activation energy for both oxidative addition and reductive elimination is higher for hindered substrates. Increasing the temperature provides the necessary energy to overcome this barrier.

  • Recommended Action:

    • Ensure your reaction is running at the reflux temperature of your chosen solvent (e.g., Toluene at ~110 °C, Dioxane at ~100 °C).[3][9]

    • Extend the reaction time. Monitor the reaction by TLC or LC-MS every 4-6 hours. Some highly hindered couplings may require up to 24 hours to reach completion.[1]

Troubleshooting Flowchart for Low Yield

G start Low Yield of Biphenyl Product catalyst Is the catalyst system appropriate? (e.g., using PPh3) start->catalyst switch_ligand Switch to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) catalyst->switch_ligand No base Is the base strong enough? (e.g., using Na2CO3) catalyst->base Yes switch_ligand->base switch_base Use a stronger base (e.g., K3PO4, Cs2CO3) base->switch_base No temp Is the temperature high enough? base->temp Yes switch_base->temp increase_temp Increase temperature to reflux and extend reaction time temp->increase_temp No boronic_acid Is the boronic acid stable? temp->boronic_acid Yes increase_temp->boronic_acid check_boronic Consider using a more stable boronic ester (e.g., pinacol) or check for decomposition. boronic_acid->check_boronic No success Improved Yield boronic_acid->success Yes check_boronic->success failure Problem Persists: Consider alternative coupling strategy

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Issue 2: Significant Side Product Formation (Homocoupling, Protodeboronation)

Question: My reaction is consuming the starting materials, but I'm isolating a mixture of products, including what appears to be a homocoupled product of my boronic acid and a product from protodeboronation. How can I suppress these side reactions?

Answer: The formation of side products like these indicates that off-cycle pathways are competing with your desired cross-coupling.

1. Suppressing Boronic Acid Homocoupling

Homocoupling (the coupling of two boronic acid molecules) is often promoted by the presence of oxygen and Pd(II) species.[6][8]

  • Causality: If the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can catalyze the homocoupling of the boronic acid.[8] This also depletes the active Pd(0) catalyst available for the main cycle.

  • Recommended Action:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. This is a critical step.[6] Use at least three freeze-pump-thaw cycles for the highest level of degassing, or, at a minimum, sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes before adding the catalyst.

    • Use Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd₂(dba)₃ or a pre-formed pre-catalyst. While Pd(II) sources like Pd(OAc)₂ are common, they require an in situ reduction to Pd(0), a step which can sometimes be inefficient and promote side reactions.[8]

2. Preventing Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-rich or sterically hindered boronic acids, especially under basic aqueous conditions.[10]

  • Causality: The C-B bond is susceptible to cleavage by water or other protic sources, a reaction often catalyzed by the base. Steric hindrance can slow the desired transmetalation step, giving more time for this undesired side reaction to occur.

  • Recommended Action:

    • Use Stable Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[8] These are significantly more resistant to protodeboronation but are still sufficiently reactive for the coupling.

    • Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. Use anhydrous solvents and a strong, non-hydroxide base like K₃PO₄ or KOtBu.

    • Use Fluoride as a Base: In some cases, using a fluoride source like KF or CsF as the base can be effective.[5] Fluoride activates the boronic acid without requiring water, thus minimizing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura reaction and where does steric hindrance have the most impact?

A1: The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[8][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[8]

Steric hindrance primarily impacts Oxidative Addition and Reductive Elimination . Large ortho-substituents on either the aryl halide or the arylboronic acid can physically block the palladium catalyst from approaching the reaction center, increasing the activation energy for these steps and slowing the overall reaction rate.[1][2]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A L2Pd(0) (Active Catalyst) B Oxidative Addition (Ar-X) A->B Slowed by hindered Ar-X C L2Pd(II)(Ar)(X) B->C D Transmetalation (Ar'-B(OR)2) C->D Base is critical E L2Pd(II)(Ar)(Ar') D->E F Reductive Elimination E->F Slowed by hindered Ar & Ar' F->A G Ar-Ar' (Product) F->G

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Q2: My target molecule has multiple ortho-substituents (tri- or tetra-ortho-substituted). Are there specific catalyst systems that are known to work best for these extremely hindered cases?

A2: Yes, the synthesis of tri- and especially tetra-ortho-substituted biphenyls is a significant challenge that requires highly specialized catalysts.[12] Standard biarylphosphine ligands may not be sufficient. Researchers have developed specific ligands to address this. For example, the Kwong and Buchwald groups have reported highly effective catalysts for these transformations.[4][13] Ligands such as BI-DIME and AntPhos have shown excellent reactivity for synthesizing extremely hindered biaryls, including those with bulky ortho-isopropyl substituents.[1][4] When tackling these targets, it is essential to consult the primary literature for the most advanced and suitable catalyst systems.[4][12][14]

Q3: I have an ortho-substituted aryl chloride. I know chlorides are less reactive than bromides. What adjustments should I make?

A3: Aryl chlorides are indeed more challenging substrates than bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[15] To successfully couple aryl chlorides, especially hindered ones, you must use a catalyst system with very high activity.

  • Ligand Choice: Use highly electron-rich and bulky ligands. Ligands like XPhos, SPhos, and certain N-heterocyclic carbenes (NHCs) are particularly effective for activating C-Cl bonds.[2][3][13]

  • Palladium Pre-catalyst: Using well-defined pre-catalysts (e.g., XPhos-Pd-G3) can often give more reproducible and higher yields than generating the catalyst in situ.

  • Base and Temperature: Stronger bases (K₃PO₄, KOtBu) and higher temperatures are typically required compared to reactions with aryl bromides.

Q4: Are there alternatives to Suzuki-Miyaura coupling for forming sterically hindered biaryl bonds?

A4: Yes, while the Suzuki-Miyaura coupling is often the first choice due to the stability and low toxicity of boronic acids, other cross-coupling reactions can be effective, sometimes even superior, for certain hindered substrates.[11]

  • Negishi Coupling: This reaction couples an organozinc reagent with an aryl halide. Organozinc reagents are more reactive than organoboron compounds, which can sometimes overcome steric barriers where Suzuki couplings fail. However, they are also more sensitive to moisture and air.[11]

  • Stille Coupling: This method uses organostannane (tin) reagents. It is highly effective and tolerant of many functional groups, but the toxicity of tin compounds is a significant drawback.[11]

  • C-H Activation: More recent methods involve the direct coupling of a C-H bond with an aryl halide, often directed by a functional group on one of the substrates.[16] These methods can provide novel routes to hindered biaryls and avoid the pre-functionalization required for traditional cross-coupling.[17]

Q5: After the coupling reaction, how do I form the sulfonamide and subsequently the sulfonic acid without cleaving my product?

A5: This is a multi-step process.

  • Sulfonamide Formation: If your biphenyl scaffold contains an amino group, you can react it with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base like pyridine or triethylamine. If your scaffold contains a halogen, you might first need to convert it to an amine via a Buchwald-Hartwig amination.

  • Hydrolysis to Sulfonic Acid: The final step, converting the sulfonamide to a sulfonic acid, can be challenging. It typically requires harsh acidic or basic hydrolysis conditions, which might not be compatible with other functional groups on your molecule. An alternative, milder approach involves the synthesis of a protected sulfonamide (e.g., an N-aryl or N-alkyl sulfonamide) that can be cleaved under specific conditions (e.g., reductive cleavage for an N-benzyl group). Direct synthesis of the sulfonic acid via sulfonation of the biphenyl ring is also possible but can lead to issues with regioselectivity. A more modern approach involves the direct synthesis of primary sulfonamides from organometallic reagents and specialized sulfinylamine reagents, which can be a more direct route.[18]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization. The choice of ligand, base, and solvent should be tailored to the specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Briefly flush the vial with inert gas. Add this catalyst mixture to the reaction flask against a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C for Toluene).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. ResearchGate. [Link]

  • Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. PMC - NIH. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

  • 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. [Link]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters - ACS Publications. [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society. [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Ligand Steric Effects of α‑Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki−Miyaura Cross-Coupling Reaction. Semantic Scholar. [Link]

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC - NIH. [Link]

  • Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. [Link]

  • The design and synthesis of substituted biphenyl libraries. PubMed. [Link]

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega. [Link]

Sources

Technical Support Center: Stability & Handling of (Biphenyl-4-sulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Compound Class: Sulfonamide / Carboxylic Acid / Biphenyl Derivative Solvent System: Dimethyl Sulfoxide (DMSO)

Executive Summary

You are likely visiting this center because your stock solution of (Biphenyl-4-sulfonylamino)-acetic acid has shown signs of degradation—either through the appearance of precipitate, a shift in potency, or unexpected peaks in LC-MS.

The Diagnosis: While chemical decomposition (hydrolysis) is possible, the most common failure mode for this specific compound class in DMSO is hygroscopic precipitation , not chemical breakdown. The lipophilic biphenyl core makes this compound highly sensitive to the "antisolvent" effect of water absorbed by DMSO from the atmosphere.

This guide provides the protocols to distinguish between physical and chemical degradation and offers a self-validating storage system.

Module 1: Root Cause Analysis (The "Why")
Q: Why is my compound precipitating even though it was soluble yesterday?

A: You are likely observing the "Wet DMSO" Cascade . DMSO is aggressively hygroscopic.[1][2][3] At 20°C and 60% relative humidity, pure DMSO can absorb significant water (up to 1-2% by weight) within hours if exposed to air.

This compound contains a hydrophobic biphenyl tail. While the sulfonamide and carboxylic acid groups provide some polarity, the molecule relies on the high solvating power of pure DMSO to remain in solution. As DMSO absorbs atmospheric water, the solvent's polarity index shifts. Water acts as an antisolvent for the biphenyl moiety, forcing the compound out of solution and into a micro-crystalline precipitate.

Q: Is the sulfonamide bond breaking?

A: It is unlikely, but possible under specific conditions.[4] Sulfonamides are generally hydrolytically stable at neutral pH. However, if your DMSO degrades (releasing methanesulfonic or sulfuric acid), the resulting acidic environment can catalyze the hydrolysis of the sulfonamide bond, splitting the molecule into a biphenyl sulfonic acid and glycine (amino acetic acid).

Visualizing the Failure Pathways:

DegradationPathways Stock Stock Solution (Pure DMSO) Air Atmospheric Exposure Stock->Air Cap left open Water Water Uptake (Hygroscopicity) Stock->Water Contamination Acid DMSO Breakdown (Acid Formation) Stock->Acid Heat/Light Air->Water Rapid Absorption Precip Physical Degradation (Precipitation) Water->Precip Antisolvent Effect (Biphenyl insolubility) ChemDeg Chemical Degradation (Hydrolysis) Water->ChemDeg Hydrolysis Reagent Acid->ChemDeg Catalysis

Figure 1: The dual degradation pathways. The bold path (Water -> Precipitation) is the primary failure mode for biphenyl derivatives.

Module 2: Storage & Handling Protocols (The "How")
Q: What is the "Gold Standard" for storing this stock?

A: You must treat the stock as a single-use entity to avoid freeze-thaw cycles and moisture entry. Follow the Inert Aliquot Protocol .

The Protocol:

  • Dissolution: Dissolve the solid powder in anhydrous DMSO (99.9% purity, stored over molecular sieves). Vortex until clear.

  • Filtration: Pass through a 0.2 µm PTFE (hydrophobic) syringe filter to remove any nucleation sites (dust/undissolved particles).

  • Aliquoting: Immediately dispense into single-use volumes (e.g., 20 µL or 50 µL) in amber polypropylene tubes.

  • Blanketing: Gently flow Argon or Nitrogen gas over the top of the open tubes for 5 seconds to displace humid air.

  • Sealing: Cap tightly. Use Parafilm if storing for >6 months.

  • Freezing: Store at -20°C. Avoid -80°C unless necessary, as the phase transition of DMSO at extremely low temperatures can sometimes induce precipitation that is hard to reverse.

Q: Can I sonicate the stock to re-dissolve precipitate?

A: Proceed with extreme caution. Sonication generates local heat spots that can accelerate the chemical degradation of the carboxylic acid moiety or the DMSO itself.

  • Safe Method: Warm the tube to 37°C in a water bath for 10 minutes and vortex repeatedly. If precipitate remains, the concentration of water in your DMSO is likely too high, and the stock should be discarded.

Module 3: Troubleshooting & Diagnosis
Data Table: Solubility & Stability Profile
ParameterSpecification / BehaviorRisk Level
Solvent DMSO (Anhydrous)Low
Solvent DMSO + 10% WaterCritical (Precipitation likely)
Temp (Storage) -20°COptimal
Temp (Handling) > 40°CModerate (Acid catalysis risk)
Freeze-Thaw > 3 CyclesHigh (Crystal growth)
Container Polystyrene (PS)High (DMSO dissolves PS)
Container Polypropylene (PP)Low (Safe)
Q: How do I validate the purity of my stock?

A: Do not rely on visual inspection alone. Micro-crystals can be invisible. The QC Workflow:

QC_Workflow Sample Thaw Aliquot (37°C, 10 min) Visual Visual Check (Turbidity?) Sample->Visual Spin Centrifuge (14,000 x g, 5 min) Visual->Spin Decision Pellet Visible? Spin->Decision LCMS LC-MS Analysis (Supernatant) Decision->LCMS No Discard Discard Stock (Irreversible Precip) Decision->Discard Yes

Figure 2: Quality Control Decision Tree. Centrifugation is the quickest way to detect "invisible" precipitation.

Module 4: FAQs

Q: Can I use ethanol to sterilize the rim of the DMSO bottle? A: No. Ethanol is hygroscopic and can introduce water. Furthermore, if ethanol enters the DMSO stock, the carboxylic acid group on your compound can undergo esterification (forming an ethyl ester) in the presence of trace acids, changing the molecule's biological activity.

Q: My LC-MS shows a peak at M+18. Is this degradation? A: It is likely not degradation. In electrospray ionization (ESI), sulfonamides often form adducts. An M+18 peak usually corresponds to an ammonium adduct


 (common if ammonium buffers are used) or a water adduct. However, if you see a peak at M-75  (loss of glycine) or M+16  (oxidation), that indicates genuine chemical degradation.

Q: Why does the stock freeze at room temperature? A: Pure DMSO freezes at 18.5°C. If your lab is cool, the stock will solidify. This is a sign of good quality (dry) DMSO. If your stock remains liquid at 4°C (fridge), it is heavily contaminated with water and should be discarded.

References
  • Cheng, Z., et al. (2003). "The effects of water on DMSO and effective hydration measurement." Ziath Application Notes.

    • Relevance: Establishes the hygroscopic rate of DMSO and the freezing point depression caused by water contamin
  • Waybright, T. J., & McCloud, T. G. (2003). "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 8(6), 676-682.

    • Relevance: authoritative guide on the "crash out" phenomenon and freeze-thaw damage in library compounds.
  • Białk-Bielińska, A., et al. (2012).[5] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.

    • Relevance: Validates the hydrolytic stability of the sulfonamide bond at neutral pH, supporting the claim that precipitation is the primary risk over chemical breakdown.
  • Balakin, K. V., et al. (2006). "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Medicinal Chemistry, 49(1), 269-277.

    • Relevance: Discusses the structural determinants (like lipophilicity/biphenyls)

Sources

Minimizing hygroscopic effects during weighing of (Biphenyl-4-sulfonylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern when weighing (Biphenyl-4-sulfonylamino)-acetic acid?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[1][2] When weighing a hygroscopic compound like this compound, this absorption of water can lead to a continuously increasing weight reading on the analytical balance, making it difficult to obtain an accurate and stable measurement.[3][4] This can significantly impact the concentration of prepared solutions and the stoichiometry of reactions, ultimately compromising the quality and reproducibility of your experimental results.[1][5]

Q2: How can I determine if my batch of this compound is hygroscopic?

A: A simple way to observe hygroscopic behavior is to place a small amount of the compound on a weighing paper on an analytical balance and monitor the weight over time. If the weight steadily increases, the compound is absorbing atmospheric moisture.[4] For a more quantitative assessment, techniques like gravimetric sorption analysis (GSA) can be employed to determine the extent of moisture uptake at different relative humidity levels.[6] Another method is thermogravimetric analysis (TGA), which can determine the water content of a sample.[7]

Q3: What are the ideal environmental conditions for weighing hygroscopic compounds?

A: To minimize moisture absorption, it is crucial to control the weighing environment. The ideal conditions include:

  • Low Relative Humidity (RH): Maintain the RH in the weighing room between 40% and 55%.[8] Some sources suggest an RH of 45% to 80% is acceptable, but for highly hygroscopic materials, lower is better.[9]

  • Stable Temperature: A constant temperature, typically between 20°C and 25°C, should be maintained to avoid temperature-induced air currents and changes in moisture content of the air.[8][9]

  • Minimal Airflow: The analytical balance should be placed away from drafts from doors, windows, or air conditioning vents.[3][8] The use of a draft shield is highly recommended.[3][8]

Q4: Are there specific types of weighing containers that are better for hygroscopic materials?

A: Yes, the choice of container is important. Use weighing vessels with narrow necks or openings to minimize the surface area of the compound exposed to the atmosphere.[4] Glass or metal containers are preferable to plastic, which can be prone to static electricity.[9] For highly sensitive materials, weighing bottles with ground glass stoppers are an excellent choice to prevent moisture ingress.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Continuously increasing weight reading on the balance. The compound is hygroscopic and is absorbing moisture from the air.[3][4]Work quickly to minimize the exposure time of the compound to the atmosphere. Use the "weighing by difference" method (see protocol below).[3][11] Consider working in a glove box with a controlled, low-humidity atmosphere.[7]
Inconsistent or fluctuating weight readings. Air currents, temperature instability, or vibrations are affecting the balance.[3][12] Static electricity may be present, especially with fine powders in low humidity.[3]Ensure the balance is on a stable, vibration-free surface.[9] Close the draft shield doors completely during weighing.[12] Use an anti-static device or ensure the relative humidity is not too low (above 40%) to mitigate static.[3][8]
Difficulty in transferring the entire weighed sample. The compound is clumping due to moisture absorption or is electrostatically charged and clinging to the weighing container.Use a spatula and a clean, dry camel hair brush for quantitative transfer.[11] Weighing directly into a small beaker and dissolving the compound in a solvent before transferring it to a volumetric flask can also be effective.[13]
Inaccurate solution concentrations despite careful weighing. The weighed mass included an unknown amount of absorbed water, leading to a lower actual mass of the compound.Dry the compound in a vacuum oven at an appropriate temperature before weighing, provided it is thermally stable.[7] After drying, store the compound in a desiccator to cool and prevent re-absorption of moisture.[7][10]

Experimental Protocol: Accurate Weighing of this compound by Difference

This protocol is designed to minimize the exposure of the hygroscopic compound to the atmosphere, thereby reducing moisture absorption and improving weighing accuracy.[3][11]

Materials:

  • This compound

  • Analytical balance (readability of at least 0.1 mg)

  • Weighing bottle with a stopper or a vial with a screw cap

  • Spatula

  • Clean, dry camel hair brush (optional)

  • Receiving vessel (e.g., beaker, volumetric flask)

  • Finger cots or gloves

Procedure:

  • Preparation:

    • Ensure the analytical balance is calibrated and level.[1][12]

    • Clean the balance pan and the surrounding area.[9][12]

    • Allow the container of this compound to equilibrate to the temperature of the weighing room to prevent thermal drafts.[3]

  • Initial Weighing:

    • Place a clean, dry weighing bottle with its stopper (or a vial with its cap) on the balance pan.

    • Close the draft shield doors.

    • Once the reading is stable, record the initial mass of the container (M1).[11]

  • Sample Addition:

    • Remove the weighing bottle from the balance.

    • Add a quantity of this compound to the weighing bottle that is greater than the target weight.

    • Replace the stopper or cap immediately.

  • Second Weighing:

    • Place the weighing bottle containing the compound back onto the center of the balance pan.

    • Close the draft shield doors.

    • Once the reading is stable, record the mass of the container plus the compound (M2).[11]

  • Sample Transfer:

    • Hold the weighing bottle over the receiving vessel.

    • Carefully tap the weighing bottle to transfer the desired amount of the compound into the receiving vessel. Use a spatula to aid in the transfer if necessary. Avoid spilling any powder.[11]

    • Do not try to hit an exact target weight during this transfer.

  • Final Weighing:

    • Immediately replace the stopper or cap on the weighing bottle.

    • Place the weighing bottle back on the same analytical balance.

    • Close the draft shield doors.

    • Once the reading is stable, record the final mass of the container and the remaining compound (M3).[11]

  • Calculation:

    • The exact mass of the compound transferred to the receiving vessel is calculated by subtracting the final mass from the second mass: Mass of transferred compound = M2 - M3

Workflow for Minimizing Hygroscopic Effects

Weighing_Workflow Workflow for Weighing Hygroscopic Compounds cluster_prep Preparation cluster_weighing Weighing by Difference cluster_calc Calculation A Calibrate & Level Balance B Equilibrate Compound to Room Temperature A->B C Prepare Weighing Bottle & Stopper B->C D Weigh Bottle + Stopper (M1) C->D Start Weighing E Add Compound to Bottle & Cap D->E F Weigh Bottle + Compound (M2) E->F G Transfer Compound to Receiving Vessel F->G H Re-weigh Bottle + Remaining Compound (M3) G->H I Calculate Transferred Mass (M2 - M3) H->I Final Step

Caption: A flowchart illustrating the "weighing by difference" method.

Summary of Key Parameters for Accurate Weighing

ParameterRecommended ConditionRationale
Relative Humidity 40% - 55%Minimizes moisture absorption by the sample.[8]
Temperature 20°C - 25°C (stable)Prevents air currents and ensures consistent environmental conditions.[8][9]
Airflow MinimalAvoids fluctuations in balance readings. Use of a draft shield is essential.[3][8]
Weighing Method Weighing by DifferenceReduces the time the compound is exposed to the atmosphere.[3][11]
Weighing Container Glass or metal with a narrow opening and a stopper/cap.Minimizes exposed surface area and prevents static buildup.[4][9]
Balance Calibration Daily or before first useEnsures the accuracy and reliability of the measurements.[3][12]

References

  • Best Weighing Practices in the Pharmaceutical Industry. (2017, November 22). Pharmaceutical Technology. [Link]

  • Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online. [Link]

  • Weighing the Right Way with Laboratory Balances. Mettler Toledo. [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. [Link]

  • The most fundamental of fundamentals - How do you weigh your stuff? (2019, May 25). Reddit. [Link]

  • How to Correctly Use an Analytical Balance to Weigh a Powder? (2024, April 7). U.S. Solid. [Link]

  • Pharma Best Practices for Weighing. (2024, March 8). Lab People, Inc. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. [Link]

  • Weighing by Difference. (2017, September 7). YouTube. [Link]

  • This compound. PubChem. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022, March 28). Atmospheric Chemistry and Physics. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Journal of Pharmaceutical and Biopharmaceutical Research. [Link]

  • Top Tips for Lab Weighing with OHAUS. (2024, August 15). Fisher Scientific. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (2018, November 28). Atmospheric Chemistry and Physics Discussions. [Link]

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